molecular formula C9H11NO2 B2697172 3-amino-3,4-dihydro-2H-chromen-7-ol CAS No. 750515-70-9

3-amino-3,4-dihydro-2H-chromen-7-ol

Cat. No.: B2697172
CAS No.: 750515-70-9
M. Wt: 165.192
InChI Key: PFNVSBUBALVUOJ-UHFFFAOYSA-N
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Description

3-amino-3,4-dihydro-2H-chromen-7-ol (CAS: 90990-80-0) is a chromene derivative with molecular formula C9H11NO3 and molecular weight of 181.189 g/mol . This chemical compound features a benzopyran core structure with amino and hydroxyl functional groups, making it a valuable intermediate in medicinal chemistry and pharmacological research. The chromene scaffold is recognized for its significance in drug discovery due to its presence in various biologically active molecules. Researchers utilize this compound as a key building block in synthetic chemistry for developing novel therapeutic agents. Related chromene derivatives have demonstrated potential in metabolic disease research, particularly in studying hepatic lipid metabolism and cellular signaling pathways . Similar compounds in this class have shown ability to modulate PI3K-AKT signaling , a crucial pathway involved in cell growth, proliferation, and metabolic regulation . The structural features of this compound, including its hydrogen bond donor/acceptor capabilities (PSA: 75.71 Ų), contribute to its molecular interactions in biological systems . This specialized research chemical is provided exclusively for laboratory investigation. Researchers should store the compound under recommended conditions and conduct proper safety assessments before experimental use. As part of the chromene family, this compound offers scientists a versatile scaffold for exploring new chemical entities with potential applications in metabolic disorder research and enzyme modulation studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3,4-dihydro-2H-chromen-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-2,4,7,11H,3,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNVSBUBALVUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 3,4 Dihydro 2h Chromen 7 Ol and Its Analogs

Classical Organic Synthetic Routes to the Dihydrochromen Scaffold

Traditional approaches to building the dihydrochromen framework often rely on well-established reactions such as cyclizations and reductions.

Cyclization Reactions Employing Substituted Phenols

A primary method for forming the dihydrochromen ring system is through the cyclization of substituted phenols. This strategy often involves the reaction of a phenol (B47542) derivative with an appropriate three-carbon component to form the pyran ring. For instance, the reaction of phenols with α,β-unsaturated aldehydes or ketones under acidic or basic conditions can lead to the formation of the chroman ring. evitachem.com Hypervalent iodine reagents have also been employed to mediate the oxidative cyclization of phenol derivatives, providing a powerful method for constructing polycyclic compounds. nih.govbeilstein-journals.org This approach can be directed to the ortho-position of the phenol, facilitating the desired ring closure. nih.gov

Reduction of Chromen-4-one Precursors and Subsequent Functionalization

Another common strategy involves the reduction of a chromen-4-one (chromone) precursor. Chromones can be synthesized through various methods, and their subsequent reduction provides a direct route to the dihydrochromen scaffold. gu.se Once the dihydrochromen ring is formed, further functionalization can be carried out to introduce the desired substituents. gu.se For example, bromination at the C-3 position of a chroman-4-one allows for the introduction of various groups, including an amino group, through substitution reactions. gu.se

PrecursorReagent/ConditionsProductReference
Chromen-4-oneReductionDihydrochromen gu.se
3-Bromochroman-4-oneAminating agent3-Aminochroman-4-one gu.se

Amination Strategies at the C-3 Position

Introducing an amino group at the C-3 position is a critical step in the synthesis of the target compound. This can be achieved through several methods:

Reductive Amination: Reductive amination of a chroman-3-one (B94795) precursor is a common and effective method. This reaction typically involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. Sodium cyanoborohydride is a frequently used reducing agent for this transformation due to its chemoselectivity.

From a Nitrile Group: A nitrile group can be introduced and subsequently reduced to a primary amine. For example, a crude product containing a nitrile group can be reduced using Raney nickel. gu.se

Aza-Michael Addition: An aza-Michael addition reaction of amines to 3-nitro-2H-chromenes provides a route to 3-amino-4-nitrochromanes. researchgate.net

Starting MaterialReaction TypeReagentsProductReference
Chroman-3-oneReductive AminationAmine, NaBH3CN3-Aminochroman
Dihydrochromen with C-3 nitrileReductionRaney Nickel3-Aminomethyldihydrochromen gu.se
3-Nitro-2H-chromeneAza-Michael AdditionAmine3-Amino-4-nitrochromane researchgate.net

Hydroxylation Methods at the C-7 Position

The introduction of a hydroxyl group at the C-7 position is often accomplished by using a starting phenol that already contains this functionality, such as resorcinol (B1680541) or a derivative. If the hydroxyl group is not present in the starting material, it can be introduced through aromatic hydroxylation methods, although this can sometimes lead to issues with regioselectivity. Protecting the hydroxyl group during the synthesis and deprotecting it at a later stage is a common strategy to avoid unwanted side reactions.

Modern Synthetic Approaches

More contemporary methods for synthesizing the dihydrochromen scaffold often focus on efficiency and atom economy, with multicomponent reactions being a prime example.

Multicomponent Reaction (MCR) Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) offer a powerful and efficient approach to constructing complex molecular scaffolds like the dihydrochromen ring system in a single step. These reactions combine three or more starting materials in a one-pot synthesis, often leading to high yields and structural diversity. researchgate.netmdpi.comacademie-sciences.frrsc.orgmdpi.com

For example, a one-pot multicomponent cyclocondensation between β-aryloxyquinoline-3-carbaldehydes, 4-hydroxycoumarins, and malononitrile (B47326) in the presence of a catalytic amount of piperidine (B6355638) can yield pyrano[3,2-c]chromene derivatives. mdpi.com Another MCR involves the reaction of salicylaldehydes, malononitrile, and 3-methyl-2-pyrazolin-5-one, which can be catalyzed by sodium acetate (B1210297) under solvent-free conditions to produce 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes in high yields. academie-sciences.fr Visible-light-promoted multicomponent reactions have also been developed as a sustainable approach for the synthesis of chromene derivatives. d-nb.info

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductReference
β-Aryloxyquinoline-3-carbaldehyde4-HydroxycoumarinMalononitrilePiperidine, Ethanol (B145695)Pyrano[3,2-c]chromene derivative mdpi.com
SalicylaldehydeMalononitrile3-Methyl-2-pyrazolin-5-oneSodium acetate, Solvent-free2-Amino-4-(1H-pyrazol-4-yl)-4H-chromene academie-sciences.fr
Ethyl acetoacetateHydroxylamine hydrochloride2H-Chromene-3-carbaldehydeDABCO, Ethanol4-((2H-Chromen-3-yl)methylene)-3-methylisoxazol-5(4H)-one researchgate.net

Catalytic Synthesis (e.g., Metal-Mediated or Organocatalytic Routes)

The synthesis of the 3-amino-3,4-dihydro-2H-chromen-7-ol scaffold and its analogs is frequently achieved through catalytic routes that offer efficiency and selectivity. Both metal-based and organic catalysts are employed to construct the chroman framework and introduce the key functional groups.

Metal-Mediated Synthesis: Transition metal catalysts are pivotal in several synthetic strategies. A common approach for creating the aminochroman structure involves the catalytic hydrogenation or reductive amination of a chromanone precursor. For instance, in the synthesis of a related methoxy (B1213986) analog, a chroman-4-one intermediate is treated with a Raney-Nickel (Ra-Ni) catalyst under hydrogen gas to yield the corresponding amino alcohol. Another powerful technique is asymmetric transfer hydrogenation, where prochiral ketones are reduced to enantiomerically enriched alcohols using catalysts like Noyori's ruthenium complexes. For example, a 7-substituted chroman-4-one can be reduced to establish the hydroxyl group with specific stereochemistry.

The chroman ring itself can be formed via Lewis acid-mediated cyclization. Catalysts such as iron(III) chloride (FeCl₃) have been used for the intramolecular cyclization of specific ethers to form 2H-chromenes, which are precursors to the saturated chroman ring. uva.nl Palladium catalysts have also been explored for transformations on the chromone (B188151) nucleus. acs.org

Organocatalytic Synthesis: Organocatalysis has become a significant tool for synthesizing chromene and chroman derivatives, avoiding the potential toxicity of heavy metals. semanticscholar.org These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single pot. For example, the synthesis of 2-amino-4H-chromene derivatives can be achieved through multi-component reactions catalyzed by small organic molecules like piperidine or L-proline. bohrium.comresearchgate.netmdpi.com Chiral organocatalysts, such as those derived from cinchona alkaloids or thioureas, are particularly valuable for enantioselective synthesis. researchgate.net These catalysts can activate substrates through hydrogen bonding, leading to highly controlled transformations. researchgate.net

Table 1: Selected Catalytic Methods for Chroman and Chromene Synthesis

Catalytic Approach Catalyst System Precursor Type Key Transformation Ref
Reductive Amination Ra-Ni, H₂ Chroman-4-one Ketone to Amine
Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-Ts-DPEN] Prochiral Ketone Ketone to Chiral Alcohol
Lewis Acid-Mediated Cyclization BF₃·OEt₂ 3-Aryl-3-chromene Intramolecular Cyclization
Organocatalytic MCR L-proline Aldehyde, Cyanoacetohydrazide, etc. Four-component reaction bohrium.com
Organocatalytic Cycloaddition Chiral Thiourea Salicylaldehyde, Malononitrile Formal [4+2] Cycloaddition researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of chromene derivatives to minimize environmental impact. researchgate.net Key strategies include the use of multi-component reactions (MCRs), environmentally benign solvents, and energy-efficient reaction conditions. researchgate.netresearchgate.net

MCRs are particularly noteworthy as they enhance atom economy by combining three or more starting materials in a single operation to form a complex product, thereby reducing the number of synthetic steps and minimizing waste. bohrium.comresearchgate.net The synthesis of various 2-amino-4H-chromene derivatives has been successfully achieved using one-pot, multi-component strategies. bohrium.comresearchgate.net

The choice of solvent is another critical aspect. Many protocols now favor greener solvents like water or ethanol over conventional volatile organic compounds. bohrium.comresearchgate.net In some cases, reactions are performed under solvent-free conditions, further reducing environmental impact. bohrium.com Additionally, energy-efficient techniques such as microwave irradiation are employed to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netmdpi.comijsrch.com The use of non-toxic, recyclable organocatalysts like L-proline also aligns with green chemistry principles. bohrium.com

Stereoselective Synthesis of this compound Enantiomers

Achieving control over the stereochemistry at the C3 and C4 positions of the chroman ring is crucial, as the biological activity of the enantiomers can differ significantly. acs.org Stereoselective synthesis is accomplished primarily through asymmetric catalysis, the use of chiral auxiliaries, and enzymatic methods.

Chiral Auxiliaries and Asymmetric Catalysis

Asymmetric catalysis is the most direct method for producing enantiomerically enriched aminochromanols. This involves using either a chiral catalyst or a chiral auxiliary that directs the stereochemical outcome of the reaction.

Asymmetric Catalysis: Both chiral metal complexes and organocatalysts are effective.

Metal-based catalysts: The asymmetric transfer hydrogenation of a prochiral chroman-4-one using a Noyori-type ruthenium catalyst, which incorporates a chiral diphosphine diamine ligand like (R,R)-Ts-DPEN, can produce the corresponding chiral alcohol with high enantiomeric excess (ee). Similarly, copper complexes with chiral ligands such as bisoxazolines have been used to catalyze the asymmetric synthesis of trans-3-amino-4-arylchromans. rsc.org

Organocatalysts: Chiral organocatalysts have gained prominence due to their operational simplicity and lower toxicity. semanticscholar.org Thioureas, squaramides, and cinchona alkaloids are commonly used. researchgate.netmdpi.com These catalysts often act in a bifunctional manner, activating both the nucleophile and the electrophile through hydrogen bonding to control the facial selectivity of the attack, leading to high enantio- and diastereoselectivity. researchgate.net For instance, the reaction of salicylaldehydes and malononitrile can be catalyzed by chiral thioureas to produce 2-amino-4H-chromenes with up to 90% ee. researchgate.net

Chiral Auxiliaries: An alternative strategy involves attaching a chiral auxiliary to the substrate, which directs a subsequent stereoselective transformation. tandfonline.commdpi-res.com After the desired stereocenter is created, the auxiliary is removed. While effective, this approach requires additional synthetic steps for attachment and removal of the auxiliary. The use of chiral Ni(II) complexes containing amino acid-derived ligands has been shown to be an effective strategy for creating new chiral α-amino acids, a concept applicable to the synthesis of complex structures like the target compound. rsc.org

Table 2: Examples of Stereoselective Synthesis Methods for Chroman Analogs

Method Catalyst/Auxiliary Ligand/Type Achieved Selectivity Ref
Asymmetric Transfer Hydrogenation Ruthenium (R,R)-Ts-DPEN Up to 99% ee
Asymmetric Aziridoarylation Copper Chiral Bisoxazoline Up to 95% ee rsc.org
Organocatalytic MCR Thiourea Bifunctional Up to 90% ee researchgate.net
Reductive Amination N/A Chiral Auxiliary 85% ee

Enzymatic Synthesis Approaches (e.g., β-Tyrosinase-mediated reactions for related chromanols)

Biocatalysis offers a green and highly selective alternative for synthesizing chiral compounds. Enzymes operate under mild conditions and can exhibit exceptional enantio- and regioselectivity.

A notable example is the synthesis of 3,4-dihydro-3-amino-7-hydroxycoumarin, a closely related structure, from S-methyl-L-cysteine and resorcinol using crystalline β-tyrosinase from Escherichia coli. nih.gov This reaction demonstrates the potential of enzymes to catalyze the formation of complex heterocyclic structures from simple precursors. nih.gov Although this specific example yields a coumarin (B35378), the principle highlights the feasibility of using enzymes like tyrosinases or related lyases to construct the 3-amino-chromanol skeleton.

Other enzymatic approaches, such as the use of microorganisms like Acremonium sp., have been reported for the stereoselective synthesis of cis and trans enantiomers of flavan-4-ols, which share the chroman core. semanticscholar.org These findings underscore the broad potential of biocatalytic methods in the stereoselective synthesis of this class of compounds.

Purification and Characterization Techniques in Synthetic Studies

Following synthesis, the target compound must be purified and its structure confirmed. Standard laboratory techniques are employed for this purpose.

Purification:

Chromatography: Column chromatography using silica (B1680970) gel is the most common method for purifying crude reaction mixtures. nih.gov

Recrystallization: When the product is a solid, recrystallization from a suitable solvent system is an effective method to obtain highly pure material. mdpi.comnih.gov

Chiral High-Performance Liquid Chromatography (HPLC): For stereoselective syntheses, separating enantiomers or diastereomers is often necessary. This is typically achieved using HPLC with a chiral stationary phase (CSP), such as a Chiralpak column. This technique is also used to determine the enantiomeric excess (ee) of a chiral product. nih.gov

Characterization: The structure and stereochemistry of the synthesized compounds are confirmed using a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure, connectivity of atoms, and relative stereochemistry of the product. mdpi.comnih.govresearchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound. mdpi.comnih.gov

Infrared (IR) Spectroscopy: FTIR is used to identify the presence of key functional groups, such as O-H (hydroxyl), N-H (amine), and C-O (ether) bonds. mdpi.comnih.gov

X-ray Crystallography: In cases where a suitable single crystal can be obtained, X-ray diffraction provides unambiguous proof of the molecular structure and absolute stereochemistry. semanticscholar.orgnih.gov


Chemical Reactivity and Functional Group Transformations of 3 Amino 3,4 Dihydro 2h Chromen 7 Ol

Reactions Involving the Amino Moiety at C-3

The primary amino group at the C-3 position is a nucleophilic center that readily participates in a variety of bond-forming reactions. These transformations allow for the introduction of diverse substituents, significantly modifying the compound's steric and electronic properties.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the C-3 amino group makes it amenable to acylation, alkylation, and arylation reactions, leading to the formation of amides, and secondary or tertiary amines, respectively.

Acylation is typically achieved by reacting 3-amino-3,4-dihydro-2H-chromen-7-ol with acylating agents such as acyl chlorides or anhydrides. These reactions generally proceed under basic conditions to neutralize the hydrogen halide byproduct. The resulting N-acyl derivatives are important for modifying the compound's biological activity. wikipedia.org

Alkylation of the amino group can be accomplished using various alkylating agents, most commonly alkyl halides. researchgate.net These reactions are typically carried out in the presence of a base to scavenge the acid generated. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. ias.ac.in Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylated products.

Arylation of the amino group to form N-aryl derivatives can be achieved through transition-metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent method. nih.govucla.edu This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the amino group and an aryl halide or triflate. organic-chemistry.org

Table 1: Representative Acylation, Alkylation, and Arylation Reactions of the Amino Moiety

Transformation Reagent(s) Catalyst/Conditions Expected Product
Acylation Acetyl chloride, Triethylamine Dichloromethane, 0°C to rt N-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)acetamide
Alkylation Methyl iodide, Potassium carbonate Acetonitrile, reflux 7-hydroxy-3-(methylamino)-3,4-dihydro-2H-chromen
Arylation Phenyl bromide, Pd(OAc)₂, BINAP, NaOt-Bu Toluene, reflux 7-hydroxy-3-(phenylamino)-3,4-dihydro-2H-chromen

Condensation Reactions for Heterocycle Annulation

The amino group at C-3 serves as a key handle for the construction of fused heterocyclic systems through condensation reactions with various bifunctional reagents. These annulation reactions significantly expand the structural diversity of the chromene scaffold.

Reaction with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, can lead to the formation of fused pyrimidine (B1678525) or pyridine (B92270) rings. For instance, condensation with a β-ketoester can yield a pyrano[3,2-e]pyridinone derivative.

The Pictet-Spengler reaction offers a classic method for the synthesis of tetrahydroisoquinoline and β-carboline frameworks. wikipedia.orgnrochemistry.comdepaul.edumdpi.comnih.gov Given that this compound contains a β-arylethylamine-like substructure, it can undergo condensation with aldehydes or ketones, followed by acid-catalyzed cyclization to yield novel tetracyclic systems.

Furthermore, condensation with reagents like 2-aminopyridines in the presence of a suitable coupling partner can lead to the formation of fused imidazo[1,2-a]pyridine (B132010) moieties. bohrium.com Similarly, reactions with hydrazine (B178648) derivatives can be employed to construct fused pyrazole (B372694) rings. researchgate.net

Table 2: Examples of Heterocycle Annulation via Condensation Reactions

Reagent(s) Reaction Type Expected Fused Heterocycle
Acetylacetone Knoevenagel-type condensation/cyclization Pyrido[3,2-c]chromene
Formaldehyde Pictet-Spengler reaction Pyrido[3',4':3,4]pyrano[2,3-g]isoquinoline
2-Aminopyridine, aldehyde Multi-component reaction Imidazo[1,2-a]pyridino[5',6':3,4]pyrano[2,3-g]chromene
Hydrazine hydrate Paal-Knorr synthesis with a 1,4-dicarbonyl precursor Pyrazolo[3,4-c]chromene

Diazotization and Coupling Reactions

The primary aromatic-like amino group at C-3 can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. mnstate.edu This diazonium intermediate is a versatile synthon for a range of functional group transformations.

The Sandmeyer reaction allows for the replacement of the diazonium group with various nucleophiles, including halides (Cl, Br), cyanide (CN), and hydroxyl (OH) groups, typically using copper(I) salts as catalysts. ucla.eduwikipedia.orgorganic-chemistry.orgnih.gov This provides a powerful method for introducing a wide array of substituents at the C-3 position that are not easily accessible through other means.

The diazonium salt can also act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines. wikipedia.orghandwiki.orgnih.govcuhk.edu.hknih.gov This reaction leads to the formation of brightly colored azo compounds, which are of interest as dyes and molecular switches. The coupling typically occurs at the para position of the activated aromatic ring.

Reactions Involving the Hydroxyl Moiety at C-7

The phenolic hydroxyl group at the C-7 position provides another site for chemical modification, primarily through reactions that target the oxygen atom.

Etherification and Esterification Reactions

Etherification of the C-7 hydroxyl group is commonly achieved through the Williamson ether synthesis. wvu.edufrancis-press.comyoutube.comwikipedia.orglscollege.ac.in This involves deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide to form an ether. This reaction is versatile for introducing a wide range of alkyl and substituted alkyl groups.

Esterification of the phenolic hydroxyl group can be readily accomplished by reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine. This reaction converts the phenol into an aryl ester, which can alter the compound's solubility, and electronic properties, and serve as a protecting group.

Table 3: Representative Etherification and Esterification Reactions of the Hydroxyl Moiety

Transformation Reagent(s) Base/Conditions Expected Product
Etherification Benzyl (B1604629) bromide Potassium carbonate, Acetone, reflux 3-amino-7-(benzyloxy)-3,4-dihydro-2H-chromen
Esterification Acetic anhydride Pyridine, rt (3-amino-3,4-dihydro-2H-chromen-7-yl) acetate (B1210297)

Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the C-7 hydroxyl group. This is achieved by converting it into a stable protecting group that can be selectively removed later in the synthetic sequence.

Common protecting groups for phenols include silyl (B83357) ethers , such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. These are typically installed by reacting the phenol with the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are generally stable to a wide range of reaction conditions but can be readily cleaved using fluoride-releasing reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or under acidic conditions. nih.govgelest.comorganic-chemistry.orgresearchgate.netyoutube.com

Benzyl ethers are another widely used protecting group for phenols. organic-chemistry.org They are introduced via the Williamson ether synthesis using a benzyl halide. A key advantage of benzyl ethers is their stability to many reagents and their facile removal by catalytic hydrogenation, which cleaves the benzyl group to regenerate the phenol and toluene. organic-chemistry.org

Table 4: Common Protection and Deprotection Schemes for the C-7 Hydroxyl Group

Protection/Deprotection Reagent(s) Conditions Resulting Group
Protection (Silyl) tert-Butyldimethylsilyl chloride, Imidazole DMF, rt O-TBDMS
Deprotection (Silyl) Tetrabutylammonium fluoride (TBAF) THF, rt OH
Protection (Benzyl) Benzyl bromide, K₂CO₃ Acetone, reflux O-Bn
Deprotection (Benzyl) H₂, Pd/C Methanol, rt OH

Redox Chemistry of the Hydroxyl Group

The phenolic hydroxyl group at the C-7 position is a key site for redox reactions. Its electron-rich nature makes it susceptible to oxidation, while the resulting quinone-type structures can be reduced back to the hydroquinone (B1673460) form.

Oxidation: The hydroxyl group can be oxidized to a quinone derivative under various conditions. Common oxidizing agents for phenols, such as potassium permanganate (B83412) and chromium trioxide, can be employed. The oxidation of phenolic compounds, including those with a chromane (B1220400) structure, is a well-established transformation. For instance, electrochemical experiments on related flavan-3-ols like catechin (B1668976) show that the dihydroxyl groups on the aromatic ring are the first to oxidize at low positive potentials. wikipedia.org This suggests that the 7-hydroxyl group of this compound would be readily oxidized. The oxidation of substituted phenols by laccases, a class of copper-containing oxidase enzymes, also highlights the susceptibility of the hydroxyl group to oxidation. nih.gov The resulting product would be a chromen-7-one or a related quinoidal species, depending on the reaction conditions and the extent of oxidation.

Reduction: The corresponding quinone, formed from the oxidation of the hydroxyl group, can be reduced back to the hydroquinone. This reduction can be achieved using various reducing agents. For example, the reduction of chromones to chromanones and subsequently to chromanols is a known process, often utilizing reagents like sodium borohydride (B1222165) or catalytic hydrogenation. researchgate.net While these examples involve the reduction of a carbonyl within the pyran ring, the reduction of a quinone on the benzene (B151609) ring would follow standard quinone reduction pathways.

Reaction TypeReagent/ConditionExpected Product
OxidationPotassium permanganate (KMnO₄) or Chromium trioxide (CrO₃)Corresponding quinone
OxidationLaccase/O₂Corresponding quinone
ReductionSodium borohydride (NaBH₄) or Catalytic HydrogenationThis compound (from quinone)

Modifications of the Dihydrochromen Ring System

The dihydrochromen ring system of this compound can undergo several modifications, including alterations to its saturation level and the introduction of further substituents.

Hydrogenation and Dehydrogenation Reactions

Hydrogenation: The dihydrochromen ring contains a double bond within the benzene moiety, but the pyran ring is saturated. Further hydrogenation of the aromatic ring is possible under forcing conditions, though this would disrupt the aromaticity and is generally not a common transformation unless specific dearomatized products are desired. More relevant is the potential for hydrogenation if any unsaturation were present in the dihydropyran ring, for instance, in a chromene precursor. The reduction of chromones to chroman-4-ones and then to fully saturated chromans is well-documented, employing catalytic hydrogenation over palladium, platinum, or Raney nickel. researchgate.net

Dehydrogenation: Dehydrogenation of the dihydropyran ring would lead to the corresponding chromene derivative. This transformation introduces a double bond into the heterocyclic ring, leading to a 2H-chromene or 4H-chromene, depending on the reaction conditions and the position of the newly formed double bond. While specific examples for this compound are not prevalent in the literature, the conversion of chromanes to chromenes is a known process.

Introduction of Additional Substituents via Electrophilic/Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS): The benzene ring of this compound is activated towards electrophilic attack by the powerful electron-donating hydroxyl group at C-7. byjus.com The hydroxyl group is an ortho, para-director. The ether oxygen of the dihydropyran ring is also an activating group and an ortho, para-director. The positions ortho and para to the hydroxyl group are C-6 and C-8. The position ortho to the ring ether oxygen is C-5. Therefore, electrophilic substitution is expected to occur primarily at the C-6 and C-8 positions, and to a lesser extent at the C-5 position. The amino group at C-3 is not directly attached to the aromatic ring and its electronic influence on the aromatic system is minimal.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comdalalinstitute.com For example, nitration with dilute nitric acid would be expected to yield a mixture of 6-nitro and 8-nitro derivatives. byjus.com Halogenation with bromine or chlorine in a non-polar solvent would similarly yield 6- and 8-halo substituted products. The strong activation by the hydroxyl group may necessitate milder conditions to avoid polysubstitution.

Reaction TypeReagentExpected Position of Substitution
NitrationDilute HNO₃C-6 and C-8
HalogenationBr₂ or Cl₂C-6 and C-8
Friedel-Crafts AcylationAcyl chloride, Lewis acidC-6 and C-8
Friedel-Crafts AlkylationAlkyl halide, Lewis acidC-6 and C-8

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the benzene ring of this compound is generally unlikely as the ring is electron-rich. NAS typically requires an electron-poor aromatic ring, usually achieved by the presence of strong electron-withdrawing groups, and a good leaving group. ksu.edu.salibretexts.org In the absence of such features on the benzene ring of this compound, direct NAS is not a favored reaction pathway.

Ring Expansion or Contraction Methodologies

Methodologies for the expansion or contraction of the dihydropyran ring in chromane derivatives have been explored, although they are not as common as substitutions on the aromatic ring. These transformations often involve multi-step sequences.

Ring Expansion: Ring expansion could potentially lead to seven-membered heterocyclic systems like benzoxepines. Such transformations might be envisioned through rearrangement reactions, for example, via a Tiffeneau-Demjanov type rearrangement of a related aminomethyl chromanol derivative. While specific examples for this exact substrate are scarce, ring expansion of related cyclic systems is a known synthetic strategy.

Ring Contraction: Ring contraction of the dihydropyran ring would result in a five-membered ring system, such as a dihydrobenzofuran derivative. Base-mediated ring contraction of pyran systems has been reported, often promoted by transition metals or under phase-transfer catalysis conditions. hud.ac.uk For instance, the reaction of certain naphthopyrans in the presence of a base can lead to naphthofurans. hud.ac.uk Another approach could involve oxidative rearrangement. For example, the Baeyer-Villiger oxidation of a chroman-4-one, a potential precursor, would lead to a lactone, which could then be subjected to further transformations that might include a ring contraction. A stepwise carbon-to-oxygen swap in tetralins leading to chroman scaffolds has been reported, which involves a seven-membered lactone intermediate that undergoes oxidative ring contraction. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies on 3 Amino 3,4 Dihydro 2h Chromen 7 Ol Derivatives

Elucidation of Pharmacophoric Requirements for Biological Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. For derivatives of 3-amino-3,4-dihydro-2H-chromen-7-ol, the primary pharmacophoric features include a basic amino group, a hydrogen-bonding hydroxyl group, and an aromatic ring system, all held within a semi-rigid chroman framework. ijpsdronline.comresearchgate.net

The amino group at the C-3 position is a cornerstone of the biological activity for many derivatives within this class. core.ac.uk As a basic center, it is typically protonated at physiological pH, allowing it to form critical ionic bonds or hydrogen bond interactions with acidic amino acid residues (e.g., aspartate, glutamate) in the binding pockets of target proteins, such as G-protein coupled receptors (GPCRs). nih.govnih.gov

In the context of serotonin (B10506) 5-HT1A receptor ligands, the C-3 amino group is a key element of the pharmacophore responsible for high-affinity binding. researchgate.netnih.gov SAR studies have demonstrated that the nature of the substituents on this nitrogen atom significantly modulates both affinity and functional activity (agonist vs. antagonist). For instance, linking the 3-aminochroman scaffold via its basic nitrogen to other moieties, such as indole (B1671886) analogues, has produced compounds with dual affinity for both the 5-HT1A receptor and the serotonin transporter. researchgate.netnih.gov Furthermore, substitution on this nitrogen with specific groups, like a cyclobutyl moiety, was found to be a determining factor for antagonist activity at the 5-HT1A receptor. researchgate.net This highlights that the C-3 amino group not only serves as an anchor but also positions its substituents in a way that can fine-tune the pharmacological profile.

The hydroxyl group at the C-7 position on the aromatic ring is another significant contributor to the pharmacophoric profile. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with the receptor's active site. nih.gov In studies of coumarin-based HIV-1 protease inhibitors, the presence of hydroxyl groups at positions C-5 and C-7 of the coumarin (B35378) ring was noted as important for inhibitory potency. nih.gov

Modifications to the aromatic A-ring and the heterocyclic C-ring of the chroman core are pivotal for optimizing biological activity. The electronic properties and position of substituents can drastically alter a compound's potency and selectivity. researchgate.net

For instance, in the development of dual 5-HT1A/serotonin transporter ligands, the introduction of a fluorine atom at the C-8 position and a carbamoyl (B1232498) group at the C-5 position of the 3-aminochroman scaffold yielded compounds with high affinity for both targets. researchgate.netnih.gov In a different study on monoamine oxidase B (MAO-B) inhibitors based on a related coumarin scaffold, substituents on the aromatic ring were shown to form specific interactions, such as halogen bonds, with the enzyme's active site. frontiersin.org

The following table summarizes the effects of various substituents on the chroman ring from different studies, illustrating the target-dependent nature of SAR.

Substituent & Position Compound Class Target Observed Effect on Activity Reference
8-Fluoro, 5-Carbamoyl3-Aminochroman5-HT1A / SERTIncreased affinity researchgate.net
8-Methoxygem-Dimethylchroman-4-amineBuChEIncreased inhibition
5-MethoxyChroman-4-oneBuChEModerate inhibition
7-HydroxyCoumarinHIV-1 ProteaseImportant for potency nih.gov
7-ChloroQuinazolinoneAntifungalActive compound acs.org

These examples demonstrate that both electron-withdrawing groups (like fluorine) and electron-donating groups (like methoxy) can be beneficial, but their optimal placement is critical and dictated by the topology of the target's binding site.

Stereochemical Influences on Molecular Recognition and Biological Efficacy

The C-3 carbon in this compound is a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images (enantiomers). Biological systems, being chiral themselves, often exhibit stereoselectivity, where one enantiomer is significantly more active or has a different pharmacological profile than the other.

This principle is clearly demonstrated in derivatives of 3-aminochroman. In a series of spiro-analogs designed as 5-HT1A receptor ligands, the dextrorotatory (+) enantiomer showed superior affinity and selectivity for 5-HT1A receptors compared to its levorotatory (-) counterpart. acs.org Similarly, for lactam-fused chroman derivatives targeting the 5-HT1A receptor, the stereochemistry at the C-3 position was found to be a crucial factor for achieving antagonist activity. researchgate.net The precise three-dimensional orientation of the amino group and its substituents, as dictated by the stereocenter, is therefore essential for optimal interaction with the receptor binding site. acs.org

Conformational Analysis and its Impact on SAR

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt due to rotation around its single bonds. lumenlearning.comic.ac.uk The dihydropyran ring of the chroman scaffold is not planar and typically adopts a half-chair or sofa conformation. This flexibility allows the molecule to adapt its shape to fit into a receptor's binding pocket, but also means that certain conformations will be more energetically favorable than others. imperial.ac.uk

The relative orientation of substituents, particularly the equatorial or axial position of the C-3 amino group, can have a profound impact on biological activity. An axial substituent may engage in different interactions within a binding site compared to an equatorial one. lumenlearning.com While specific conformational analysis studies on this compound itself are not widely published, modeling studies on related 3-aminochroman derivatives are used to understand their binding modes. scispace.com The energy difference between possible conformations determines the most likely shape of the molecule when it approaches its target, which in turn influences the strength and type of binding interactions, directly impacting the SAR. ic.ac.uk

Design Principles for Optimized Analogs based on SAR Data

The collective SAR and SPR data provide a set of guiding principles for the design of new, optimized analogs based on the this compound scaffold. researchgate.netacs.org These principles are often formalized into a pharmacophore model, which serves as a template for virtual screening and rational drug design. researchgate.netmdpi.com

Key design principles include:

The Basic Nitrogen: The C-3 amino group is essential and must be preserved. Its basicity allows for a key ionic or hydrogen bond interaction. The substituents on this nitrogen are a primary point for modification to tune selectivity and functional activity (e.g., agonist vs. antagonist). researchgate.netacs.org

Aromatic Interactions: The chroman's aromatic ring is crucial for binding, likely through π-π stacking or hydrophobic interactions. Substituents on this ring (e.g., at C-5, C-7, C-8) should be chosen to complement the specific target's binding pocket. For instance, adding a fluorine atom at C-8 and a carbamoyl group at C-5 has proven effective for 5-HT1A/SERT affinity. researchgate.netnih.gov

Stereochemistry is Key: The C-3 position must be synthesized or resolved to yield the specific enantiomer that shows higher affinity and selectivity for the target of interest. For 5-HT1A ligands, this is often the (+)-enantiomer. acs.org

Structural Rigidity: While the chroman ring has some flexibility, introducing rigidity can be advantageous. The development of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] from the 3-aminochroman scaffold is an example of creating more rigid structures to lock in a bioactive conformation, leading to high affinity. acs.org

By integrating these principles, medicinal chemists can more efficiently navigate chemical space to develop novel derivatives of this compound with improved potency, selectivity, and desired pharmacological profiles.

Investigation of Biological Activities and Molecular Mechanisms of 3 Amino 3,4 Dihydro 2h Chromen 7 Ol Derivatives

Enzyme Inhibition Studies

Derivatives of the 3-amino-3,4-dihydro-2H-chromen-7-ol scaffold have demonstrated significant inhibitory activity against several key enzyme systems, indicating their therapeutic potential in a range of disorders.

Inhibition of Monoamine Oxidase (MAO) Isoforms

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, making them important targets for the treatment of depression and neurodegenerative diseases. mdpi.com Chromane (B1220400) and its related structures, like coumarins and quinolinones, have been shown to be potent inhibitors of these enzymes.

Research on 3,4-dihydro-2(1H)-quinolinone derivatives, which are structurally analogous to the chroman scaffold, has identified highly potent and selective MAO-B inhibitors. nih.gov For example, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone displays an exceptionally low IC50 value of 2.9 nM for MAO-B, with a selectivity of over 2750-fold compared to MAO-A. nih.gov Structure-activity relationship (SAR) studies highlight that substitution at the C7 position of the core scaffold results in more potent inhibition than substitution at C6. nih.gov

Similarly, various coumarin (B35378) derivatives exhibit significant inhibitory effects. Phenyl substitution on the coumarin ring distinctly influences activity and selectivity; a phenyl group at the C-3 position tends to enhance MAO-B inhibition, while a C-4 phenyl substitution favors MAO-A inhibition. scienceopen.comscienceopen.com Specific derivatives, such as 3-phenyl coumarin 22d , have been identified as selective and competitive MAO-B inhibitors with a Ki value of 0.19 µM, whereas 4-phenyl coumarin 12b acts as a selective mixed-type inhibitor of MAO-A with a Ki of 0.39 µM. scienceopen.com Some gem-dimethylchroman-4-ol and gem-dimethylchroman-4-one derivatives have also shown moderate inhibitory activity against MAO-A. core.ac.uk

Table 1: MAO Inhibition by Selected Chromane and Coumarin Derivatives
CompoundTargetInhibition / IC50 / KiSelectivityReference
7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinoneMAO-BIC50 = 2.9 nM2750-fold over MAO-A nih.gov
3-phenyl coumarin 22dMAO-BKi = 0.19 µM (Competitive)Selective for MAO-B scienceopen.com
4-phenyl coumarin 12bMAO-AKi = 0.39 µM (Mixed-type)Selective for MAO-A scienceopen.com
Chroman-4-ol (2a)MAO-A24.3% Inhibition at 1 µM- core.ac.uk
Naphthylchroman-4-one (3g)MAO-B27.7% Inhibition at 1 µM- core.ac.uk

Cholinesterase (e.g., Acetylcholinesterase) Inhibition Mechanisms

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the management of Alzheimer's disease. Derivatives based on the chromane and coumarin scaffolds have been investigated as inhibitors of these enzymes.

Kinetic studies have revealed that these compounds often act as mixed-type inhibitors. For instance, certain gem-dimethylchroman-4-amine derivatives have been identified as mixed inhibitors of equine BChE. core.ac.uk Similarly, khellactone (B107364) coumarin derivatives, such as PJ13 and PJ15, are reversible, mixed-type inhibitors of AChE, with Ki values of 5.98 µM and 10.4 µM, respectively. nih.gov Another khellactone, PJ5, is a reversible, mixed-type inhibitor of BChE (Ki = 4.16 µM). nih.gov This mixed-type inhibition suggests that the compounds may bind to both the catalytic active site and a peripheral allosteric site on the enzyme. nih.gov

The structure of the derivative plays a crucial role in its inhibitory potential. For example, in a series of coumarin-based pyrazolylthiazole compounds, one derivative emerged as a potent AChE inhibitor with an IC50 of 27.29 μM. researchgate.net For coumarin-linked amino acid hybrids, increased hydrophobicity was positively correlated with AChE inhibition. scielo.br

Table 2: Cholinesterase Inhibition Mechanisms and Constants
CompoundTarget EnzymeInhibition MechanismKi / IC50 ValueReference
PJ13AChEReversible, Mixed-typeKi = 5.98 µM nih.gov
PJ15AChEReversible, Mixed-typeKi = 10.4 µM nih.gov
PJ5BChEReversible, Mixed-typeKi = 4.16 µM nih.gov
gem-dimethylchroman-4-amineseqBuChEMixed-typeIC50 = 7.6 - 67 µM core.ac.uk
3-(2-(3-Phenyl-5-substituted phenyl-4,5-dihydropyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-one (Compound 3)AChE-IC50 = 27.29 µM researchgate.net

Modulation of other Enzyme Systems (e.g., Rab23 protein, Topoisomerases, DNA methyltransferase 1)

The therapeutic reach of chromene derivatives extends to other critical enzyme systems involved in cellular signaling and cancer pathogenesis.

Rab23 protein: The Rab23 protein, a small GTPase, plays a role in cellular trafficking and has been implicated in various human cancers. A series of novel chromeno[2,3-b] pyridine (B92270) derivatives, synthesized from 2-amino-3-cyano-4H-chromenes, were evaluated as potential inhibitors of the human Rab23 protein. researchgate.net Molecular docking studies showed that the pyran and pyridine moieties of these compounds interact favorably with the binding site of Rab23. Two compounds in particular, 5c and 5b , exhibited the strongest binding affinities, with scores of -7.9 and -7.5 kcal/mol, respectively, suggesting they are promising candidates for further investigation as Rab23 inhibitors. researchgate.net

Topoisomerases: These enzymes are essential for managing DNA topology and are validated targets for anticancer drugs. Certain 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells through the dual inhibition of topoisomerase I and II. researchgate.net Coumarin-based structures have also been utilized as synthons to create hybrid molecules that function as topoisomerase II inhibitors. ijpcbs.com

DNA methyltransferase 1 (DNMT1): DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns, and its dysregulation is linked to cancer. Molecular modeling studies have identified a pyranocoumarin (B1669404) derivative that demonstrates strong interaction with DNMT1, suggesting its potential as an epigenetic modulator. researchgate.netresearchgate.net

Receptor Binding and Modulation Studies

Derivatives of this compound have been extensively studied for their ability to bind to and modulate serotonin (B10506) receptors and transporters, which are central to the treatment of depression and anxiety disorders.

Serotonin Receptor (e.g., 5-HT1A) Agonism/Antagonism

The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. Many 3-aminochroman derivatives show high affinity for this receptor. researchgate.net For instance, a series of pyridyl-fused amino chroman derivatives were developed from a 3-aminochroman lead compound. researchgate.net The most promising compound from this series demonstrated high binding affinity for the 5-HT1A receptor (Ki = 96 nM) and acted as a 5-HT1A agonist. researchgate.netresearchgate.net

Other studies have focused on developing 5-HT1A antagonists. A series of 5- and 7-hydroxycoumarin derivatives bearing a piperazine (B1678402) moiety were synthesized and evaluated. semanticscholar.org Several of these compounds showed high antagonistic activity against the 5-HT1A receptor. semanticscholar.org SAR studies revealed that a (2-methoxyphenyl)piperazine moiety connected by a five-carbon linker was particularly beneficial for high antagonistic activity. semanticscholar.org In contrast, some derivatives with a two-carbon linker and a halogenated phenyl ring on the piperazine acted as weak partial agonists. semanticscholar.org

Table 3: 5-HT1A Receptor Binding Affinities and Functional Activities
Compound/Series5-HT1A Ki (nM)Functional ActivityReference
Pyridyl-fused amino chroman (Compound 5)96Agonist researchgate.netresearchgate.net
Lactam-fused chroman (Compound 45)-Antagonist researchgate.net
Lactam-fused chroman (Compound 53)-Antagonist researchgate.net
5-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one (5)90- mdpi.com
7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl) propoxy)-4-methyl-2H-chromen-2-one (10)87- mdpi.com
8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin0.60- mdpi.com

Serotonin Transporter (SERT) Affinity and Inhibition

Many derivatives that bind to the 5-HT1A receptor also exhibit high affinity for the serotonin transporter (SERT), making them dual-action ligands. Such compounds are of great interest as they may offer a faster onset of antidepressant action.

The same pyridyl-fused amino chroman that showed 5-HT1A agonism also potently inhibited SERT with a Ki of 9.8 nM. researchgate.netresearchgate.net Numerous lactam-fused chroman derivatives with 3-amino substituents have also been shown to possess dual affinity for both the 5-HT1A receptor and SERT. researchgate.net For example, compounds 33 and 34 were identified as full 5-HT1A antagonists with high affinity for the 5-HT transporter (Ki values of 5 and 0.5 nM, respectively). researchgate.netresearchgate.net This dual activity profile underscores the potential of the this compound scaffold in developing novel antidepressants with enhanced efficacy. researchgate.netsemanticscholar.org

Table 4: SERT Binding Affinities for Dual-Action Derivatives
Compound/SeriesSERT Ki (nM) / IC50 (nM)Primary Co-TargetReference
Pyridyl-fused amino chroman (Compound 5)Ki = 9.85-HT1A researchgate.netresearchgate.net
Lactam-fused chroman (Compound 33)Ki = 55-HT1A researchgate.netresearchgate.net
Lactam-fused chroman (Compound 34)Ki = 0.55-HT1A researchgate.netresearchgate.net
Alkoxy-piperidine indole (B1671886) derivative (6a)IC50 = 1775-HT1A semanticscholar.org
Alkoxy-piperidine indole derivative (6b)IC50 = 855-HT1A semanticscholar.org

Other Neurotransmitter Receptor Interactions

Derivatives of this compound, which contain a rigid phenethylamine (B48288) backbone, have been evaluated for their affinity to various G protein-coupled receptors (GPCRs). nih.gov These receptors are significant pharmacological targets, with over 30% of FDA-approved drugs acting on them. nih.gov

Studies have identified selective ligands for the 5-HT2B, 5-HT7, and σ1 receptors with low nanomolar binding affinities. nih.gov For instance, a derivative referred to as amine 3f demonstrated a binding affinity (Ki) of 16 nM for the σ1 receptor. nih.gov The 5-HT7 receptor, implicated in regulating sleep, circadian rhythm, and mood, has been a target for the development of new treatments for depression. nih.gov Certain 3-aminochroman derivatives have shown potential as 5-HT7 receptor antagonists. nih.gov

Furthermore, the structure-activity relationship (SAR) for some lactam-fused chroman derivatives with 3-amino substituents has been assessed. researchgate.net Many of these compounds showed affinities for both the 5-HT1A receptor and the serotonin transporter. researchgate.net Specific structural features, such as a cyclobutyl substitution on the basic nitrogen and the stereochemistry at the 3-position of the chroman moiety, appeared crucial for antagonistic activity at the 5-HT1A receptor. researchgate.net

Cellular Pathway Modulation

Induction of Cell Cycle Arrest and Apoptosis in Specific Cell Lines (in vitro studies)

Certain derivatives of this compound have been shown to influence the cell cycle and induce apoptosis in cancer cells. For example, some naphthapyran derivatives can block cells in the G2/M phase of the cell cycle, an action associated with their effect on microtubules. mdpi.com

Studies on other related compounds, such as 3,3′-diindolylmethane (DIM), have demonstrated the ability to inhibit the progression of prostate cancer cells from the G1 to the S phase of the cell cycle. nih.gov This inhibition is linked to the induction of p27Kip1, a cyclin-dependent kinase inhibitor. nih.gov Similarly, acetyl-11-keto-β-boswellic acid (AKBA) has been found to arrest MCF-7 breast cancer cells at the G1 phase and trigger apoptosis. nih.gov This is associated with the promotion of the p21 gene, which is involved in G1 cell cycle arrest. nih.gov

Modulation of Signaling Cascades

The modulation of signaling cascades is a key aspect of the biological activity of these compounds. For instance, a second-generation isoflavone (B191592) derivative, ME-344, has been shown to cause redox stress and decrease mitochondrial ATP production in sensitive lung cancer cell lines. nih.gov This compound targets mitochondria and specifically affects the respiratory chain, leading to an increase in intracellular reactive oxygen species (ROS) and oxidation of thiols. nih.gov

Some chromene derivatives have been found to significantly inhibit the NF-κB signaling pathway, suggesting a potential mechanism for their anti-cancer effects. researchgate.net In the context of neurotransmitter receptor modulation, allosteric modulators can bind to a site on a 7-transmembrane receptor that is distinct from the primary binding site, leading to the activation of specific downstream signaling cascades. nih.gov

Effects on Cellular Transport Systems

While direct studies on the effects of this compound on cellular transport systems are limited, related research on chromene derivatives provides some insights. For example, certain chromene derivatives have been evaluated for their ability to inhibit P-glycoprotein (P-gp), a key cellular transporter involved in multidrug resistance in cancer cells. dntb.gov.ua

Anti-Proliferative and Cytotoxic Activities (in vitro studies)

Evaluation against Various Cancer Cell Lines

Derivatives of this compound and related chromene structures have been extensively evaluated for their anti-proliferative and cytotoxic activities against a variety of cancer cell lines.

N-benzylidene derivatives of a related compound, 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine, were tested against a panel of eight human tumor cell lines, including Huh7 D12, Caco2, MDA-MB231, MDA-MB468, HCT116, PC3, MCF7, and PANC1. mdpi.comnih.gov Two compounds, 10h and 10i , demonstrated sub-micromolar cytotoxic activity on these tumor cell lines (IC50 values between 0.23 and 0.3 µM) with no toxicity observed in normal fibroblasts. mdpi.comnih.gov

Other studies have reported the cytotoxic effects of various chromene derivatives against cell lines such as MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver). researchgate.net For instance, some 4H-benzo[h]chromene derivatives showed high anticancer activity against these three cell lines. researchgate.net Similarly, pyrazolo[3,4-b]pyridine derivatives have shown remarkable cytotoxic activities against Hep G2 cells and potent antiproliferative effects against MCF7 cells. jst.go.jp

The table below summarizes the cytotoxic activity of selected chromene derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)Observed Activity (IC50)Reference(s)
N-benzylidene derivatives (10h , 10i )Huh7 D12, Caco2, MDA-MB231, MDA-MB468, HCT116, PC3, MCF7, PANC10.23 - 0.3 µM mdpi.comnih.gov
4H-benzo[h]chromene derivativesMCF-7, HCT-116, HepG-2High anticancer activity researchgate.net
Pyrazolo[3,4-b]pyridine derivativesHep G20.0158–71.3 µM jst.go.jp
Pyrazolo[3,4-b]pyridine derivativesMCF70.0001–0.0211 µM jst.go.jp
ME-344SHP-77, H460 (Lung Cancer)ED50 ~11.5 µM for H2O2 & *OH generation nih.gov
4-Aryl-4H-chromenesVariousPotent cytotoxic activity researchgate.net
Silver(I) complex of coumarin derivative (AgHL1)A549, HT-29Dose-dependent inhibition of metabolic activity mdpi.com

Mechanisms of Cytotoxicity

Derivatives of the chroman and chromone (B188151) scaffold have demonstrated notable cytotoxic potential against various cancer cell lines through diverse mechanisms of action.

Some chromane derivatives exert their cytotoxic effects by inducing oxidative stress, which leads to subsequent DNA damage and programmed cell death, or apoptosis. irjmets.com Another identified mechanism involves the inhibition of topoisomerase enzymes, which are critical for DNA replication and transcription, thereby halting cancer cell proliferation. irjmets.comacs.org Studies have shown that certain chroman-2,4-dione derivatives are particularly effective against leukemia cell lines, while others show efficacy against breast cancer cells. nih.gov For instance, one study found that a phenylurea-containing chroman analog, S32, induced apoptosis in HeLa cells and caused cell cycle arrest at the G2-phase. spandidos-publications.com The presence of a phenylurea group on the chroman structure appears to be important for enhancing cytotoxicity. spandidos-publications.com

A significant mechanism of cytotoxicity for compounds related to the chroman scaffold is the inhibition of tubulin polymerization. Tubulin is a crucial protein that forms microtubules, essential components of the cellular cytoskeleton and the mitotic spindle required for cell division. nih.gov By disrupting tubulin polymerization, these agents can arrest the cell cycle and induce apoptosis. While not specifically documented for this compound, numerous related compounds, such as certain coumarin derivatives, chalcones, and 2-styrylchromones, have been identified as potent tubulin polymerization inhibitors. mdpi.comgu.seacs.orgnih.gov These compounds often bind to the colchicine (B1669291) binding site on tubulin, preventing the formation of microtubules and demonstrating a promising avenue for anticancer drug development. nih.gov

Table 1: Cytotoxic Activity of Various Chroman and Chromone Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative Cancer Cell Line Activity (IC₅₀) Source
Chroman Analog S32 (phenylurea derivative) HeLa (Cervical) ~70 µM spandidos-publications.com
Chroman-2,4-dione Compound 13 MOLT-4 (Leukemia) 24.4 µM nih.gov
Chroman-2,4-dione Compound 13 HL-60 (Leukemia) 42.0 µM nih.gov
Chroman-2,4-dione Compound 11 MCF-7 (Breast) 68.4 µM nih.gov
Chromanone Diaporchromanone D RAW 264.7 CC₅₀ > 50 µM rsc.org
Chromone Epiremisporine H HT-29 (Colon) 21.17 µM mdpi.com
Chromone Epiremisporine H A549 (Lung) 31.43 µM mdpi.com
Chromanone Phomopsichin A RAW 264.7 CC₅₀ > 50 µM rsc.org
Chromanone Acid Compound 4 MCF-7 (Breast) 2.60 µM mdpi.com
Chromanone Acid Compound 4 HepG-2 (Liver) 2.55 µM mdpi.com
Chromanone Acid Compound 4 A549 (Lung) 4.64 µM mdpi.com

Anti-Inflammatory Mechanisms

The chromone and chroman scaffolds are present in many natural products known for their anti-inflammatory properties. nih.govresearchgate.net Derivatives have been shown to act through various molecular pathways to mitigate inflammatory responses.

A primary anti-inflammatory mechanism for chroman and chromone derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netresearchgate.netnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. researchgate.netnih.gov

Studies have demonstrated that certain chromanone derivatives can prevent the translocation of NF-κB from the cytoplasm into the nucleus in lipopolysaccharide (LPS)-induced microglial and macrophage cells. researchgate.net This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. researchgate.netnih.gov Furthermore, some derivatives suppress the expression of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO), a key inflammatory mediator. nih.govnih.gov Another reported mechanism includes the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. tandfonline.com

For example, diaporchromanone and phomopsichin derivatives, isolated from an endophytic fungus, exhibited moderate inhibitory effects on osteoclastogenesis by suppressing NF-κB activation induced by the receptor activator of NF-κB ligand (RANKL). rsc.orgnih.govmdpi.com

The anti-inflammatory effects of chroman and chromone derivatives have been validated in various cellular models. The most common is the use of murine macrophage-like RAW 264.7 cells stimulated with LPS to induce an inflammatory response. rsc.orgnih.govnih.gov In these models, researchers measure the inhibition of inflammatory markers like NO and pro-inflammatory cytokines. nih.gov

Other models include:

Human endothelial cells: Used to study the inhibition of cell adhesion molecules (ICAM-1, VCAM-1, E-selectin) induced by TNF-α. researchgate.net

BV-2 microglial cells: Employed in neuroinflammation studies to assess the suppression of microglial activation and subsequent inflammatory responses in the central nervous system. researchgate.net

Human neutrophils: Utilized to measure the suppression of superoxide (B77818) anion generation, a key feature of the acute inflammatory response. mdpi.com

Table 2: Anti-Inflammatory Activity of Chroman and Chromone Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative Cellular Model Mechanism/Target Activity (IC₅₀) Source
Chromanone Diaporchromanone C RAW 264.7 NF-κB Inhibition 46 µM rsc.org
Chromanone Diaporchromanone D RAW 264.7 NF-κB Inhibition 28 µM rsc.org
Chromanone (+)-Phomopsichin A RAW 264.7 NF-κB Inhibition 34 µM rsc.org
Chromone 2-(2-phenylethyl)chromones RAW 264.7 NO Production 7.0–12.0 µM nih.gov
Chromone Epiremisporine G Human Neutrophils Superoxide Anion 31.68 µM mdpi.com
Chromone Epiremisporine H Human Neutrophils Superoxide Anion 33.52 µM mdpi.com

Antimicrobial Action

Derivatives based on the chroman and chromone skeletons have demonstrated significant antimicrobial activity, including antibacterial, antifungal, and antiviral properties. mdpi.combenthamdirect.com

The antibacterial efficacy of chroman and chromone derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Numerous 4-chromanone (B43037) derivatives exhibit potent activity against S. aureus, including methicillin-resistant S. aureus (MRSA) strains, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.39 µg/mL. acs.orgacs.orgresearchgate.net Structure-activity relationship studies reveal that hydroxyl groups at the 5- and 7-positions of the chromanone scaffold enhance this activity. acs.orgacs.org Additionally, novel rhenium complexes of thiazolohydrazinylidene-chroman-2,4-diones effectively eradicate MRSA infections in vivo. chemrxiv.org

Escherichia coli : Various chromone derivatives have been tested against E. coli. sciencepg.comderpharmachemica.comjocpr.com Chromone-uracil Schiff base derivatives have shown encouraging results, with activity increasing with the presence of electron-withdrawing groups on the structure. A study on uropathogenic E. coli (UPEC) found that 3-formylchromone derivatives had MICs of 20-50 µg/mL and could also inhibit biofilm formation and the expression of virulence genes. nih.gov

Bacillus cereus : Natural chromanone acids isolated from the bark of Calophyllum brasiliense have displayed strong antibacterial activity against B. cereus. researchgate.net Other coumarin derivatives, which share a related benzopyranone core, have also been evaluated against this strain. sciencepg.comjocpr.com

Table 3: Antibacterial Activity of Chroman and Chromone Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative Bacterial Strain Activity (MIC) Source
Olympicin A Derivative 2a (geranyloxy group) S. aureus (MRSA) 0.78-1.56 µg/mL acs.org
4-Chromanone 5h (2-n-nonyl substituent) S. aureus (MRSA) 3.13 µg/mL acs.org
4-Chromanone 5j (2-phenylethyl substituent) S. aureus (MRSA) 3.13 µg/mL acs.org
Chroman-4-one 3-(2-chlorobenzylidene) K. pneumoniae 25 µg/mL academicjournals.org
Chroman-4-one 3-(2,4-dichlorobenzylidene) K. pneumoniae 50 µg/mL academicjournals.org
Chroman-4-one 3-(2,4-dichlorobenzylidene) E. coli 100 µg/mL academicjournals.org
Chromone 6-bromo 3-formylchromone Uropathogenic E. coli 20 µg/mL nih.gov
Chromone 6-chloro 3-formylchromone Uropathogenic E. coli 20 µg/mL nih.gov
Coumarin Derivative Compound 1a S. aureus, E. coli, B. cereus Active at 2-5 mg/mL jocpr.com
Chromanone Acid Compound 1 B. cereus Moderate to Strong researchgate.net

Antifungal Activity: The chroman scaffold is a key component in a number of potent antifungal agents. A notable class includes chromenol derivatives functionalized with a 1,2,4-triazole (B32235) ring. nih.gov Many of these compounds exhibit broad-spectrum antifungal activity, with some showing higher potency than the reference drugs ketoconazole (B1673606) and bifonazole. nih.govresearchgate.net Molecular docking studies suggest their mechanism of action involves the inhibition of sterol 14α-demethylase (CYP51) in Candida albicans, a critical enzyme in the biosynthesis of the fungal cell membrane. nih.govresearchgate.net Other derivatives, such as (E)-benzylidene-chroman-4-one, have shown fungicidal activity against Candida species, likely by disrupting the plasma membrane. academicjournals.org

Antiviral Activity: The chromone nucleus is integral to compounds with significant antiviral capabilities. nih.gov A prominent example is the class of 2-styrylchromones, which have been synthesized and evaluated for their activity against human rhinoviruses (HRV), a common cause of the cold. nih.gov These compounds were found to be effective inhibitors of HRV serotypes 1B and 14 in cell culture assays. nih.govjst.go.jp The broad range of biological activities associated with 2-styrylchromones highlights the therapeutic potential of the chromone scaffold in developing new antiviral agents. benthamdirect.comnih.gov

Anti-parasitic Potential (e.g., Leishmaniasis)

Leishmaniasis, a parasitic disease caused by the protozoan Leishmania, presents a significant global health challenge, compounded by emerging drug resistance. nih.govnih.gov This has spurred research into novel therapeutic agents, with derivatives of the this compound scaffold showing promise. The core structure, a chromene ring, is a recognized pharmacophore with a variety of biological activities. nih.govglobaljournals.org

Several studies have explored the antileishmanial effects of chromene derivatives. For instance, a series of chromene-2-thione derivatives were synthesized and evaluated against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov These compounds demonstrated significant antileishmanial activity against the promastigote, axenic amastigote, and intracellular amastigote stages of the parasite, with minimal toxicity to human cells. nih.gov Molecular docking studies suggested that these derivatives may exert their effect by inhibiting trypanothione (B104310) reductase (TryR), an enzyme crucial for the parasite's redox balance. nih.gov

Similarly, nitrochromene derivatives have been investigated for their potential against Leishmania tropica. nih.govresearchgate.net In one study, fifteen different nitrochromene derivatives were synthesized and tested. nih.gov The findings from both in vitro and in silico (molecular docking) analyses indicated their potential as effective anti-leishmanial agents. nih.govresearchgate.net Another study highlighted that 1,8-chromene derivatives fused to naphthyridine showed significant antileishmanial activity. mdpi.com

The table below summarizes the antileishmanial activity of selected chromene derivatives against different Leishmania species.

Derivative ClassTarget SpeciesKey Findings
Chromene-2-thionesLeishmania donovaniHigh antileishmanial activity with minimal host cell toxicity. nih.gov
NitrochromenesLeishmania tropicaShowed potential as effective antileishmanial agents in both in vitro and in silico studies. nih.govresearchgate.net
6,8-dichloro-2-methyl-4H-chromen-4-one derivativesLeishmania majorCompound 5 demonstrated potent activity with an IC50 value of 0.58± 0.09 μg/ml, comparable to the standard drug Amphotericin B. globaljournals.org
1,8-chromene fused to naphthyridineLeishmania amastigotesExhibited significant antileishmanial activity, although also showed significant toxicity. mdpi.com

Neuroprotective Mechanisms

The neuroprotective potential of this compound derivatives has been a subject of increasing interest, particularly in the context of neurodegenerative diseases like Alzheimer's.

Oxidative stress is a key contributor to neuronal damage in various neurodegenerative disorders. nih.govresearchgate.net Several studies have demonstrated the ability of chromene derivatives to protect neuronal cells from oxidative injury. For example, the isochroman-2H-chromene conjugate, JE-133, was shown to protect SH-SY5Y neuroblastoma cells and primary rat cortical neurons from hydrogen peroxide (H₂O₂)-induced cell death. nih.govresearchgate.net This protection was attributed to the compound's ability to alleviate apoptotic changes and was not solely due to direct free radical scavenging. nih.govresearchgate.net

Another study investigated a novel chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), and found that it protected primary cultured rat cortical cells from glutamate-induced excitotoxicity and oxidative stress. mdpi.comnih.gov The neuroprotective effects of BL-M were linked to its antioxidant properties and its ability to enhance the phosphorylation of ERK-mediated CREB, a crucial neuroprotective signaling pathway. mdpi.comnih.gov Furthermore, chroman/catechol hybrids have been shown to protect cultured cells from H₂O₂-induced DNA damage and glutamate-challenged hippocampal HT22 cells from oxidative stress-induced programmed cell death. acs.org

The neuroprotective assessment of a phenylimino-2H-chromene derivative, compound 11b, revealed that it provided 32.3% protection at a concentration of 25 μM against Aβ-induced neuronal cell damage in PC12 cells. nih.govresearchgate.net

Monoamine oxidase B (MAO-B) is a key enzyme in the brain, and its inhibition is a therapeutic strategy for Alzheimer's disease. nih.govnih.gov Chromone-based compounds have been identified as potent and selective MAO-B inhibitors. nih.govnih.gov For instance, a series of chromone derivatives were designed and synthesized, with compound 17d emerging as a highly potent MAO-B inhibitor, even more so than the reference drug pargyline. nih.gov Molecular docking studies indicated that this compound likely binds to both the substrate and entrance cavities of the MAO-B enzyme. nih.gov

Further research has shown that substituting the chromone ring at the C-7 position can enhance MAO-B inhibitory activity. nih.gov The development of multi-target-directed ligands is a promising approach for complex diseases like Alzheimer's. In this vein, tacrine-4-oxo-4H-chromene hybrids have been developed that not only inhibit cholinesterases but also show potent inhibition of human BACE-1, another key enzyme in Alzheimer's pathology. acs.org

Imino-2H-chromene derivatives have also been designed as multifunctional agents against Alzheimer's disease, targeting BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). nih.gov One such derivative, bearing a fluorobenzyl moiety (compound 10c), was found to be the most potent BACE1 inhibitor in its series. nih.gov

The table below presents the inhibitory activities of selected chromene derivatives against enzymes relevant to Alzheimer's disease.

DerivativeTarget EnzymeIC₅₀ Value
Compound 17dhMAO-B67.02 ± 4.3 nM nih.gov
Pargyline (reference)hMAO-B111.3 ± 0.6 nM nih.gov
Compound 133MAO-B0.638 µM nih.gov
Compound 10cBACE16.31 μM nih.gov
Compound 10aBuChE3.3 μM nih.gov
Compound 4yAChE0.27 μm nih.gov

Antioxidant Mechanisms and Radical Scavenging Activity

The antioxidant properties of this compound derivatives are a cornerstone of their therapeutic potential, particularly in diseases where oxidative stress plays a pathogenic role.

The antioxidant capacity of chromene derivatives has been extensively evaluated using various in vitro assays. These assays typically measure the ability of a compound to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). mdpi.commdpi.comacs.orgbohrium.com

For example, a study on nine chromone derivatives revealed that while most had negligible scavenging activity against the galvinoxyl and DPPH radicals, one compound, 4-N,N-dimethylamino-flavone (DMAF), showed significant scavenging activity against the ABTS radical. mdpi.com Another study on 4-hydroxy-chromene-2-one derivatives found that several compounds were potent radical scavengers. nih.gov The antioxidant activity of N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) was demonstrated by its ability to inhibit the formation of DPPH radicals in vitro. mdpi.comnih.gov

The table below showcases the free radical scavenging activity of selected chromene derivatives.

Derivative/AssayKey Findings
4-N,N-dimethylamino-flavone (DMAF) / ABTS assayExhibited significant scavenging activity against the ABTS radical. mdpi.com
4-hydroxy-chromene-2-one derivatives / Radical scavenging assaysSeveral derivatives demonstrated high radical scavenging activity. nih.gov
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) / DPPH assayPotently inhibited the formation of DPPH radicals. mdpi.comnih.gov
4H-Pyran derivatives 4g and 4j / DPPH assayDisplayed promising free radical scavenging activities with IC₅₀ values of 0.329 and 0.1941 mM, respectively. nih.gov

Beyond direct radical scavenging, chromene derivatives can modulate cellular levels of reactive oxygen species (ROS) through various mechanisms. ROS are byproducts of normal metabolism, but their overproduction can lead to cellular damage. jchps.com

Derivatives of this compound can influence ROS levels by interacting with cellular signaling pathways. For instance, the neuroprotective effect of the isochroman-2H-chromene conjugate JE-133 is associated with the regulation of the MAPK and PI3K/Akt pathways, which in turn can affect cellular responses to oxidative stress. nih.govresearchgate.net In cancer cell lines, some chromene derivatives have been shown to induce an increase in ROS levels, leading to apoptosis. nih.govnih.gov For example, compound 4g, a barbituric acid-based chromene derivative, significantly increased ROS accumulation in cancer cells. nih.gov Conversely, in neuronal cells, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) was found to potently inhibit intracellular ROS generated by glutamate (B1630785) or NMDA. mdpi.comnih.gov

This dual ability to either promote or inhibit ROS production, depending on the specific derivative and cellular context, highlights the complex and versatile nature of these compounds in modulating cellular redox states.

Molecular Modeling and Computational Chemistry of 3 Amino 3,4 Dihydro 2h Chromen 7 Ol and Its Analogs

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a ligand with a target protein.

Molecular docking simulations have been instrumental in predicting how chromene derivatives interact with various biological targets. These studies help in estimating the binding affinity, often expressed as binding energy (kcal/mol), which is a crucial indicator of the ligand's potential efficacy. For instance, docking studies on various chromene analogs have revealed their potential to bind to a range of protein targets.

In silico studies of newly synthesized furochromone derivatives, which share a core structure with the subject compound, have shown promising binding free energies for target proteins, with values ranging from -38.8 to -49.84 kcal/mol. mdpi.com Notably, compounds with strong antimicrobial activity also exhibited very low MM-GBSA values, indicating a strong correlation between predicted binding affinity and observed biological function. mdpi.com

Similarly, docking of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (B126) derivatives against the 3MNG protein, a target relevant for antioxidant activity, demonstrated significant binding modes with dock scores from -5.9 to -7.4 kcal/mol. d-nb.info These values were superior to standard antioxidant drugs like tocopherol (-5.0 kcal/mol) and ascorbic acid (-5.4 kcal/mol), suggesting a higher binding affinity for the chromene derivatives. d-nb.info The prediction of binding affinities is a critical first step in filtering large compound libraries and prioritizing candidates for further experimental testing. nih.gov

Table 1: Predicted Binding Affinities of Chromene Analogs against Various Protein Targets
Compound/Analog TypeTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Furochromone derivativesAntimicrobial Target-38.8 to -49.84 (MM-GBSA) mdpi.com
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides3MNG (Antioxidant)-5.9 to -7.4 d-nb.info
(3E)-3-(4-methylbenzylidene)-3,4-dihydro-2H-chromen-2-oneTankyraseNot specified, but good binding nih.gov
Coumarin-based derivativesSARS-CoV-2 Mpro (5N5O)-7.82 bohrium.com

Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the protein's active site that are crucial for ligand interaction. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are fundamental to the stability of the ligand-protein complex.

For N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivatives, docking into the HERA protein active site revealed hydrogen bonding with the side chains of amino acids like Leu 384 and Gly 521. d-nb.info In another example, a synthesized coumarin (B35378) analogue formed two hydrogen bonds with Gly143 and Ser144 residues in the 5N5O protein, along with hydrophobic contacts with His163 and His172. nih.gov The identification of these key residues provides a roadmap for designing new analogs with modified functional groups to enhance these specific interactions, thereby improving binding affinity and biological activity.

Studies on other chromene analogs have consistently highlighted the importance of specific interactions. For example, in the BminOBP3/undecanol complex, hydrogen bonds with V120, F121, and P122 were found to be significant. mdpi.com Similarly, docking of inhibitors into the human telomerase TEN domain showed the importance of hydrogen bond donors and acceptors for effective binding. chemrxiv.org

Table 2: Key Interacting Amino Acid Residues for Chromene Analogs with Target Proteins
Compound/Analog TypeTarget ProteinKey Interacting ResiduesInteraction TypeReference
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamidesHERALeu 384, Gly 521Hydrogen Bonding d-nb.info
Synthetic Coumarin Analogue (1m)5N5OGly143, Ser144Hydrogen Bonding nih.gov
Synthetic Coumarin Analogue (1m)5N5OHis163, His172Hydrophobic Contact nih.gov
BminOBP3 Ligand (Undecanol)BminOBP3V120, F121, P122Hydrogen Bonding mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This approach is vital for predicting the activity of novel compounds and for understanding the structural features that govern their potency.

QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activity. nih.gov For chromene and its analogs, various QSAR models have been developed to predict activities such as anticancer and antimicrobial effects. elsevierpure.comsemanticscholar.org These models are typically built using statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms. nih.govresearchgate.net

A study on 1,3,4-thiadiazole (B1197879) tethered coumarin derivatives as antiproliferative agents generated a robust QSAR model with a squared correlation coefficient (r²) of 0.93, indicating a strong correlation between the descriptors and the observed activity. elsevierpure.com The predictive power of such models is assessed through internal and external validation techniques. elsevierpure.comnih.gov A validated QSAR model can then be used to screen virtual libraries of compounds, prioritizing those predicted to have high activity for synthesis and testing. mdpi.com For instance, QSAR models have been successfully used to predict the biological activity of artemisinin (B1665778) analogues and leukotriene A4 hydrolase inhibitors. nih.govnih.gov

A key outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. mdpi.com These descriptors can be topological, geometric, electronic, or physicochemical in nature.

In the QSAR study of coumarin-thiadiazole derivatives, the model revealed the importance of specific structural features for antiproliferative activity. elsevierpure.com Similarly, QSAR studies on a series of benzenesulfonamides with a chromene-like scaffold identified several topological and conformational descriptors that correlated with their cytotoxic activity against different cancer cell lines. semanticscholar.org These descriptors can provide insights into the mechanism of action. For example, descriptors related to molecular shape might suggest the importance of steric fit in the target's binding pocket, while electronic descriptors could highlight the role of electrostatic interactions. This knowledge is invaluable for the rational design of new, more potent analogs of 3-amino-3,4-dihydro-2H-chromen-7-ol.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for calculating various molecular properties and understanding chemical reactivity.

DFT studies on chromene analogs have been employed to optimize their molecular geometries and to analyze their electronic properties. nih.govmdpi.comd-nb.info The calculated optimized structures are often compared with experimental data, such as from X-ray crystallography, to validate the computational method. mdpi.comresearchgate.net

A significant aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comd-nb.info A smaller gap suggests that the molecule is more reactive. These calculations provide insights into the charge transfer within the molecule and can help to explain its behavior in biological systems. d-nb.info For example, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate the electronic properties of newly synthesized 2-amino-4H-chromenes. d-nb.info Such studies, often combined with experimental results, provide a deeper understanding of the structure-property relationships of these compounds. ut.ac.ir

Electronic Structure Analysis (HOMO-LUMO Energy Gap)

The electronic structure of this compound and its analogs is a key determinant of their chemical reactivity and potential biological activity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these properties. acs.org A central aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. rsc.org

The electronic properties of chromene derivatives can be further understood by analyzing the distribution of the HOMO and LUMO across the molecule. In many chromene analogs, the HOMO is often localized on the electron-rich phenyl ring and the heteroatom of the dihydropyran ring, while the LUMO may be distributed over the pyran ring or other electron-accepting moieties. mdpi.com This distribution highlights the regions of the molecule most likely to be involved in electron transfer processes during chemical reactions.

Below is a table summarizing representative data on the HOMO-LUMO energy gaps for various chromene derivatives, illustrating the impact of substitution on electronic properties.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (4a)M06-2X/6-31G(d,p)--5.168 rsc.org
2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carboxylic acid methyl ester (4b)M06-2X/6-31G(d,p)--6.308 rsc.org

Reactivity Predictions and Mechanistic Insights

Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound and for elucidating the mechanisms of their reactions. The electronic structure data, particularly the HOMO-LUMO distributions and energies, offer initial clues about where electrophilic and nucleophilic attacks are most likely to occur. researchgate.net

For chromene derivatives, several reaction types have been investigated using computational methods. These include cascade reactions, multicomponent reactions, and intramolecular cyclizations. bohrium.comoiccpress.comacs.org For example, the mechanism of the Rauhut–Currier reaction to form 2H- and 4H-chromene rings has been studied, revealing that the regioselectivity is dependent on the substituents. acs.org In some cases, theoretical investigations combined with experimental techniques like stopped-flow kinetics have been used to identify the rate-determining step in a multi-step reaction mechanism for the synthesis of 2H-chromene derivatives. tandfonline.com

The reactivity of the dihydropyran ring in chromene derivatives is a subject of interest. This ring can be susceptible to opening through a retro-Michael reaction under certain conditions, which can be a key step in rearrangement reactions. chim.it The presence of formyl or acyl groups on the dihydropyran ring makes it a valuable building block for synthesizing various heterocyclic compounds, although the presence of multiple electrophilic centers requires careful consideration of selectivity. chim.it

Mechanistic insights into the photochromic behavior of some chromene derivatives have also been gained through computational and spectroscopic studies. researchgate.net These studies help in understanding the kinetics of coloration and decoloration, which is valuable for the design of new photochromic systems. researchgate.net While this compound itself is not a photochrome, these studies on related structures highlight the power of computational methods in understanding complex reaction pathways.

Spectroscopic Property Predictions

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be a valuable aid in their structural characterization. For this compound and its analogs, theoretical calculations can provide predicted spectra for techniques such as UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. ekb.eg These calculations can help to assign the electronic transitions observed in the experimental spectrum. For example, studies on 4H-benzo[h]chromene derivatives have used TD-DFT to investigate their electronic absorption spectra in different solvents. ekb.eg

The vibrational frequencies in an IR spectrum can also be calculated using DFT. These theoretical frequencies can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups within the molecule. For instance, the IR spectrum of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile was analyzed in conjunction with its synthesis and characterization. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Comparing the calculated chemical shifts with the experimental values can help to confirm the proposed structure and stereochemistry of a molecule. researchgate.net This is particularly useful for complex molecules with multiple stereocenters.

The table below presents a comparison of experimental and theoretical spectroscopic data for a related chromene derivative, illustrating the utility of these predictive methods.

Spectroscopic TechniqueExperimental Data (for a related chromene derivative)Theoretical Prediction MethodReference
UV-VisAbsorption maxima are solvent-dependent, showing a blue shift in polar solvents.TD-DFT/B3LYP/6-311++G(d,p) ekb.eg
IR (cm⁻¹)NH₂ absorption bands at 3450, 3337, 3213; CN absorption band at 2191.- mdpi.com
¹H NMR (ppm)Singlet signals for amino, methine, and methoxy (B1213986) protons at δ 7.07, 5.74, and 3.83, respectively.- mdpi.com
¹³C NMR (ppm)Signals for methoxy and methine carbons at δ 55.21 and 36.23, respectively.GIAO mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes, stability, and interactions at an atomic level. researchgate.net

For this compound and its analogs, MD simulations can be employed to explore various aspects of their behavior, from their intrinsic flexibility to their interactions with biological macromolecules like proteins. These simulations are often used in conjunction with molecular docking studies to refine the binding poses of ligands and to assess the stability of ligand-protein complexes over time. chemrxiv.org

The general workflow for an MD simulation involves preparing the system (the molecule of interest, often in a solvent box with ions), minimizing its energy, and then running the simulation for a specific duration (from nanoseconds to microseconds). The resulting trajectory provides a movie-like view of the molecule's movements, from which various properties can be calculated. chemrxiv.org

Conformational Analysis and Stability

The three-dimensional structure and conformational flexibility of this compound are crucial for its properties and interactions. The dihydropyran ring in the chromene scaffold is not planar and can adopt different conformations, such as half-chair or sofa forms. The relative stability of these conformers is influenced by the substituents on the ring.

Computational methods like DFT can be used to perform a conformational search and identify the low-energy conformers of a molecule. researchgate.net The stability of these conformers can then be assessed by comparing their relative energies. For more complex systems, or to understand the conformational dynamics in solution, MD simulations are particularly useful. researchgate.net

Experimental techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the proximity of different protons in a molecule, providing information about its conformation in solution. researchgate.net These experimental data can be used to validate the results of computational conformational analysis. researchgate.net For example, studies on hydrazine (B178648) derivatives bearing a chromene scaffold have used a combination of NOESY spectra and DFT calculations to confirm the presence of specific conformers in solution. researchgate.net The stereodynamics of some pyrano-chromene derivatives have also been investigated, revealing the energy barriers for interconversion between different stereoisomers. mdpi.com

Ligand-Protein Interaction Dynamics

Understanding how a molecule like this compound interacts with biological targets is fundamental to elucidating its potential biological activity. Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand to a protein. However, docking provides a static picture of the interaction. MD simulations can complement docking studies by providing insights into the dynamic nature of the ligand-protein complex. chemrxiv.org

MD simulations of a ligand-protein complex can reveal:

The stability of the ligand in the binding pocket over time.

The key amino acid residues involved in the interaction.

The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) and their persistence. mdpi.com

Conformational changes in the protein upon ligand binding. nih.gov

For various chromene derivatives, molecular docking and MD simulations have been used to study their interactions with a range of protein targets. researchgate.netrsc.orgrsc.org For instance, the interaction of chromene-6-sulfonamide derivatives with enzymes like α-amylase, α-glucosidase, and PPAR-γ has been investigated to understand their antidiabetic potential. rsc.orgrsc.org Similarly, the binding of (-)-epicatechin, which contains a dihydroxy-substituted 3,4-dihydro-2H-chromen-3,5,7-triol ring, to human matrix metalloproteinase 1 has been studied, revealing strong intermolecular interactions such as hydrogen bonds and hydrophobic contacts. mdpi.com

The table below summarizes the types of interactions observed in MD simulations of various chromene derivatives with their protein targets.

Ligand (Chromene Derivative)Protein TargetKey Interacting Residues (Example)Types of Interactions ObservedReference
(-)-EpicatechinHuman Matrix Metalloproteinase 1 (MMP-1)Ala182, Glu219, Leu181Hydrogen bonds, hydrophobic interactions, polar interactions mdpi.com
Chromene-6-sulfonamideα-Amylase, α-Glucosidase, PPAR-γ-Good binding energy and various interactions within the pocket rsc.orgrsc.org
Pyrano-chromene derivativesMethyltransferase cancerous enzyme target-Various types of interactions researchgate.net

In Silico Property Prediction (excluding ADMET leading to clinical data)

In silico methods are widely used in the early stages of drug discovery to predict the physicochemical properties of compounds, which can influence their behavior and suitability as potential drug candidates. For this compound, various molecular descriptors can be calculated to predict its properties. These predictions can help to guide the synthesis and further investigation of this compound and its analogs.

Commonly predicted properties include:

Molecular Weight (MW): A measure of the size of the molecule.

LogP (Octanol-Water Partition Coefficient): An indicator of the molecule's lipophilicity or hydrophobicity.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with properties like cell permeability.

Number of Hydrogen Bond Donors and Acceptors: These influence solubility and binding to biological targets.

Number of Rotatable Bonds: A measure of the molecule's conformational flexibility.

Drug-likeness Scores: These are qualitative assessments based on the compound's structural features, often compared to those of known drugs.

Several studies on chromene derivatives have included in silico predictions of these properties. rsc.orgnih.govnih.gov For example, novel chromene-sulfonamide hybrids were assessed using ADMET predictors to evaluate their pharmacokinetic profiles. nih.gov In another study, newly synthesized 6-sulfonamide-2H-chromene derivatives were shown to have an acceptable range of oral bioavailability and drug-likeness based on in silico predictions. rsc.org

The following table provides predicted physicochemical properties for the parent compound, this compound, based on common computational models.

PropertyPredicted Value
Molecular FormulaC₉H₁₁NO₂
Molecular Weight ( g/mol )165.19
LogP (Octanol-Water Partition Coefficient)0.5 - 1.5
Topological Polar Surface Area (Ų)58.3
Number of Hydrogen Bond Donors2
Number of Hydrogen Bond Acceptors3
Number of Rotatable Bonds1

Note: The values in this table are estimates from computational models and may vary depending on the software and algorithm used.

Lipinski's Rule of Five Compliance for Oral Bioavailability

Lipinski's Rule of Five is a widely used guideline in drug discovery to evaluate the druglikeness of a chemical compound and its potential for good oral absorption and bioavailability. ontosight.aiunits.it The rule stipulates that, in general, an orally active drug should not violate more than one of the following criteria:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (logP) not greater than 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Computational analysis of 3-(methylamino)-3,4-dihydro-2H-chromen-7-ol indicates a high likelihood of good oral bioavailability, as it does not violate any of Lipinski's rules. nih.gov The specific parameters are detailed in the table below.

Lipinski's Rule of Five ParameterValue for 3-(methylamino)-3,4-dihydro-2H-chromen-7-ol nih.govCompliance
Molecular Weight193.23 g/molYes (<500)
logP (Octanol-Water Partition Coefficient)1.3Yes (≤5)
Hydrogen Bond Donors3Yes (≤5)
Hydrogen Bond Acceptors3Yes (≤10)

The compliance of this analog with Lipinski's Rule of Five suggests that this compound and similar derivatives are promising candidates for the development of orally administered therapeutic agents. Studies on other chromene derivatives have also utilized these in silico predictions to assess their potential bioavailability. nih.govnih.gov

General Molecular Properties for Compound Design

The general molecular properties of 3-(methylamino)-3,4-dihydro-2H-chromen-7-ol have been computationally predicted and are summarized in the following table.

Molecular PropertyValue for 3-(methylamino)-3,4-dihydro-2H-chromen-7-ol nih.gov
Molecular FormulaC10H13NO2
Exact Mass179.094629 g/mol
Topological Polar Surface Area (TPSA)58.4 Ų
Number of Rotatable Bonds2
Molar Refractivity51.9 m³/mol

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting drug transport properties, with values below 140 Ų generally associated with good cell permeability. nih.gov The TPSA of 58.4 Ų for the analog suggests it is likely to have good membrane permeability. The low number of rotatable bonds (2) indicates a relatively rigid molecular structure, which can be advantageous for binding to a specific biological target. These properties, in conjunction with the favorable Lipinski profile, underscore the potential of the this compound scaffold in medicinal chemistry. Computational studies on various chromene derivatives often analyze these properties to guide the synthesis of new compounds with improved pharmacological profiles. ajptr.comd-nb.info

Derivatization and Library Synthesis Based on the 3 Amino 3,4 Dihydro 2h Chromen 7 Ol Scaffold

Rational Design of Novel Analogs for Enhanced Selectivity and Potency

Rational drug design leverages an understanding of a biological target's structure and mechanism to create specific and potent inhibitors. For the 3-amino-3,4-dihydro-2H-chromen-7-ol scaffold, this approach involves targeted modifications to optimize interactions with a specific enzyme or receptor active site, thereby enhancing potency and selectivity over other related targets. nih.gov

Key strategies in the rational design of analogs include:

Structure-Activity Relationship (SAR) Studies: SAR involves systematically altering different parts of the molecule and assessing the impact on biological activity. For this scaffold, modifications can be introduced at the C3-amino group, the C7-hydroxyl group, or the aromatic ring. For instance, acylation or alkylation of the amino group can probe for additional binding pockets, while altering the substitution pattern on the benzene (B151609) ring can influence electronic properties and steric interactions.

Mechanism-Based Design: Inspired by the inactivation mechanisms of enzymes like aminotransferases, analogs can be designed to act as covalent inhibitors. nih.gov By understanding how a parent compound interacts with an enzyme's active site, derivatives can be synthesized to form more stable or irreversible bonds, leading to enhanced potency. nih.gov

Computational and Molecular Docking: Molecular modeling techniques are used to predict how a designed analog will bind to a protein target. researchgate.net By visualizing the interactions between the ligand and amino acid residues in the active site, researchers can make informed decisions about which modifications are most likely to improve binding affinity and selectivity. rsc.org For example, docking studies can help identify whether adding a specific functional group would lead to a favorable hydrogen bond or hydrophobic interaction. researchgate.net

The following table outlines potential rational modifications to the this compound scaffold and the scientific rationale for each.

Modification Site Proposed Modification Rationale for Enhanced Selectivity/Potency
C3-Amino GroupAcylation with various carboxylic acidsTo explore hydrogen bonding and hydrophobic interactions in the target's active site.
Reductive amination with aldehydes/ketonesTo introduce larger substituents that can access deeper binding pockets.
C7-Hydroxyl GroupEtherification (e.g., methylation, benzylation)To modulate solubility and prevent metabolic O-glucuronidation, potentially increasing bioavailability.
EsterificationTo create prodrugs or to introduce groups that can form additional interactions.
Aromatic Ring (C5, C6, C8)Introduction of electron-withdrawing or -donating groupsTo alter the electronic properties (pKa) of the C7-hydroxyl, affecting its ability to act as a hydrogen bond donor.
Addition of halogens or alkyl groupsTo probe for specific hydrophobic or halogen-bonding interactions within the active site.

Parallel Synthesis and Combinatorial Chemistry Approaches

While rational design focuses on creating specific compounds, combinatorial chemistry enables the rapid synthesis of large numbers of diverse molecules, known as libraries. nih.gov This approach is invaluable for discovering new "hit" compounds from high-throughput screening (HTS) campaigns. cuny.edu The this compound scaffold is well-suited for combinatorial derivatization due to its multiple reactive handles.

Parallel Synthesis involves conducting multiple reactions simultaneously in an array format (e.g., in a 96-well plate), where each well contains a different combination of building blocks. nih.gov This method allows for the efficient creation of a focused library where the structure of each product is known.

Solid-Phase Organic Synthesis (SPOS) is a common technique used in combinatorial chemistry where the core scaffold is attached to a solid support (like a resin bead). nih.gov Reagents are then added in solution to modify the attached molecule. A key advantage is that excess reagents and by-products can be easily washed away, simplifying purification. mdpi.com For the this compound scaffold, either the C7-hydroxyl or the C3-amino group could be used as an attachment point to the solid support.

A hypothetical combinatorial library synthesis could involve:

Attaching the scaffold to a resin via the C7-hydroxyl group.

Splitting the resin into multiple portions.

Reacting each portion with a different acylating agent to modify the C3-amino group.

Cleaving the final products from the resin to yield a library of C3-acylated analogs.

The table below illustrates building blocks that could be used in a parallel synthesis approach to generate a library of derivatives.

Scaffold Position Reaction Type Example Building Blocks (Reagents)
C3-Amino GroupAcylationAcetyl chloride, Benzoyl chloride, various substituted acid chlorides
SulfonylationDansyl chloride, Tosyl chloride
Reductive AminationBenzaldehyde, Cyclohexanone, various heterocyclic aldehydes
C7-Hydroxyl GroupAlkylationMethyl iodide, Benzyl (B1604629) bromide, Propargyl bromide
EsterificationAcetic anhydride, various isocyanates

This strategy allows for the generation of hundreds or thousands of distinct compounds from a single core structure, significantly increasing the efficiency of the drug discovery process. nih.govnih.gov

Exploration of Hybrid Molecules Incorporating Other Pharmacophores

Molecular hybridization is a strategy in drug design that involves covalently linking two or more distinct pharmacophores (the part of a molecule responsible for its biological activity) to create a single hybrid molecule. mdpi.com The goal is to develop compounds with improved affinity, better selectivity, or a dual mechanism of action that can address multiple targets simultaneously, which is particularly relevant in complex diseases like cancer. researchgate.net

The this compound scaffold can serve as an anchor to be combined with other known biologically active motifs. The amino and hydroxyl groups provide convenient points for linking to other pharmacophores via stable bonds like amides, esters, or ethers.

Examples of pharmacophores that could be hybridized with the chromene scaffold include:

Imidazole and Triazole Moieties: These nitrogen-containing heterocycles are present in many antifungal and anticancer agents. researchgate.netmdpi.com Linking them to the chromene core could produce hybrids with enhanced or novel therapeutic properties.

Quinazoline Derivatives: Quinazolines are known for their diverse biological activities, including as kinase inhibitors in cancer therapy. rsc.org

Coumarins: Fusing or linking another coumarin (B35378) or a related benzopyrone structure could lead to compounds with interesting properties, as seen in various natural and synthetic products. nih.govmdpi.com

The following table details potential hybrid molecule concepts based on the this compound scaffold.

Pharmacophore to Hybridize Linking Strategy Potential Therapeutic Target/Rationale
1,2,3-Triazole"Click" chemistry using an azide-functionalized pharmacophore and an alkyne-modified chromene (or vice-versa).Triazoles are bioisosteres for amide bonds and are found in numerous bioactive compounds; this can improve metabolic stability and binding. mdpi.com
ImidazoleAmide bond formation between the C3-amino group and an imidazole-carboxylic acid.To create dual-action agents, for example, targeting both angiogenesis and cell proliferation. researchgate.net
BenzothiazoleFormation of a Schiff base followed by reduction, or amide linkage.Benzothiazoles are known antitubercular and anticancer agents; the hybrid could offer synergistic effects. rsc.org
Pyrazole (B372694)Condensation reactions to form a fused pyrazole ring or linkage via a spacer.Pyrazole-fused chromenes have been explored for various biological activities. mdpi.com

Development of Prodrugs and Targeted Delivery Strategies (conceptual, not dosage/administration)

A significant challenge in drug development is ensuring that an active compound reaches its intended target in the body in sufficient concentration. Prodrug and targeted delivery strategies are designed to overcome issues of poor solubility, rapid metabolism, or off-target toxicity.

Prodrug Development A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body, typically through enzymatic or chemical processes. The functional groups of this compound are ideal for prodrug design.

Improving Water Solubility: The phenolic hydroxyl or the secondary alcohol can be converted into phosphate (B84403) or amino acid esters. researchgate.net These polar groups increase water solubility, which can be advantageous for formulation. Once in the body, endogenous phosphatases or esterases can cleave the promoiety to release the active drug.

Masking Reactive Groups: The primary amine or hydroxyl groups might be sites of rapid metabolism. Temporarily masking them as amides or esters can protect the molecule from premature degradation, allowing it to circulate longer and reach its target.

Targeted Delivery Strategies Targeted delivery aims to selectively accumulate a therapeutic agent at the site of action, such as a tumor, thereby increasing efficacy and reducing side effects on healthy tissues. mdpi.com

Active Targeting: This involves attaching the drug molecule to a ligand that binds to specific receptors overexpressed on target cells (e.g., cancer cells). mdpi.com One of the most advanced examples is the creation of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic agent is linked to a monoclonal antibody that recognizes a tumor-specific antigen. dtu.dk The this compound scaffold could conceptually serve as the "payload" in such a conjugate.

Passive Targeting: This strategy exploits the unique pathophysiology of tumors, such as their leaky blood vessels and poor lymphatic drainage (the Enhanced Permeation and Retention, or EPR, effect). Encapsulating the drug within nanoparticles (e.g., liposomes or polymeric micelles) can lead to its passive accumulation in tumor tissue. mdpi.com

The conceptual strategies for derivatizing the scaffold for improved delivery are summarized below.

Strategy Modification Approach Conceptual Goal
Prodrug Phosphate ester at C7-OHIncrease aqueous solubility; release active drug via phosphatase action. researchgate.net
Amino acid conjugate at C3-NH2 or C7-OHUtilize amino acid transporters for cellular uptake; improve solubility. researchgate.net
Glucuronide conjugate at C7-OHTarget specific enzyme-based release, potentially for anticancer prodrug therapy. researchgate.net
Targeted Delivery Antibody-Drug Conjugate (ADC)Covalent linkage to a monoclonal antibody via a specialized linker for tumor-selective delivery. dtu.dk
Nanoparticle EncapsulationFormulation within liposomes or polymeric nanoparticles to leverage the EPR effect for passive tumor targeting. mdpi.com

Future Perspectives and Research Challenges for 3 Amino 3,4 Dihydro 2h Chromen 7 Ol Research

Identification of Novel Biological Targets and Therapeutic Applications

A primary focus for future research on 3-amino-3,4-dihydro-2H-chromen-7-ol and its analogs is the identification of novel biological targets and the expansion of their therapeutic applications. While derivatives of the chroman scaffold have been investigated for a range of biological activities, the specific target space for this compound remains relatively unexplored.

Current and Potential Therapeutic Areas:

Therapeutic AreaPotential Molecular TargetsRationale
Neurodegenerative Diseases 5-HT1A Receptor, Serotonin (B10506) Transporter, MAO-A, MAO-B, BACE1The chroman scaffold is a known pharmacophore for CNS-active agents. acs.orgnih.gov 3-Aminochroman derivatives have shown affinity for serotonergic targets, and chromones have been investigated as inhibitors of enzymes implicated in Alzheimer's and Parkinson's diseases. acs.orgnih.gov
Antibacterial Agents Bacterial topoisomerases, Cell wall synthesis enzymesThe 7-hydroxychromanone scaffold has demonstrated antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org The 3-amino substituent could be explored to enhance potency and spectrum.
Anti-inflammatory Agents NF-κB, p38 MAPK, TNF-αChroman derivatives have been shown to inhibit key inflammatory pathways. nih.govmdpi.com The 7-hydroxyl group is a common feature in antioxidant and anti-inflammatory natural products.
Anticancer Agents Sirtuin 2 (Sirt2)Chroman-4-one derivatives have been identified as selective inhibitors of Sirt2, an enzyme implicated in cancer cell proliferation. gu.se

Future research should employ high-throughput screening campaigns and target-based assays to systematically evaluate this compound and its derivatives against a wide array of biological targets. The development of multi-target-directed ligands (MTDLs) based on this scaffold is a particularly promising strategy for complex diseases like neurodegenerative disorders. nih.gov

Advanced Synthetic Methodologies for Complex Analogs

The development of efficient and stereoselective synthetic routes is crucial for exploring the chemical space around this compound. While methods for the synthesis of chromans exist, the creation of complex, poly-substituted analogs with precise stereochemical control remains a challenge.

Key Synthetic Challenges and Future Directions:

Enantioselective Synthesis: The chiral center at the 3-position is critical for biological activity. Future efforts should focus on refining and developing novel enantioselective methods, such as asymmetric hydrogenation of enamides derived from chroman-3-ones, to access optically pure 3-aminochromans. nih.gov

Diastereoselective Synthesis: For analogs with additional stereocenters, developing diastereoselective methods is essential. This could involve strategies like organocatalytic cascade reactions or the use of chiral auxiliaries. nih.gov

Late-Stage Functionalization: The ability to modify the chroman scaffold at a late stage in the synthesis is highly desirable for the rapid generation of analog libraries. Research into C-H activation and other late-stage functionalization techniques will be instrumental.

Combinatorial Chemistry: The development of robust synthetic routes compatible with combinatorial and parallel synthesis approaches will accelerate the exploration of structure-activity relationships (SAR).

Development of Highly Selective Molecular Probes and Chemical Tools

The this compound scaffold can serve as a valuable starting point for the design of highly selective molecular probes and chemical tools to investigate biological processes.

Types of Molecular Probes and Their Potential Applications:

Probe TypePotential ApplicationDesign Strategy
Fluorescent Probes Visualizing biological targets and processes in living cells.The chromone (B188151) scaffold possesses inherent photochemical properties that can be harnessed. researchgate.net Functionalization of the amino or hydroxyl group with a fluorophore would be a direct approach.
Affinity-Based Probes Identifying and isolating binding partners of the compound.Introduction of a photoreactive group (e.g., benzophenone) or a bio-orthogonal handle (e.g., alkyne, azide) for click chemistry.
PET Ligands In vivo imaging of target distribution and density in the brain and other organs.Incorporation of a positron-emitting radionuclide (e.g., ¹¹C, ¹⁸F) into the molecule.

The development of such probes will not only help in elucidating the mechanism of action of this compound derivatives but also contribute to a broader understanding of the biological systems they modulate.

Integration of Omics Data for Mechanistic Elucidation

To gain a comprehensive understanding of the biological effects of this compound, the integration of various "omics" technologies is a powerful approach. nih.govnih.gov These high-throughput methods can provide unbiased insights into the compound's mechanism of action, identify novel targets, and reveal potential off-target effects.

Omics Approaches and Their Applications:

Omics TechnologyPotential Application
Genomics/Transcriptomics Identify changes in gene expression profiles upon treatment with the compound, revealing affected pathways and potential targets. researchgate.net
Proteomics Analyze changes in protein expression and post-translational modifications to identify direct binding partners and downstream signaling effects. researchgate.net
Metabolomics Profile changes in endogenous metabolite levels to understand the compound's impact on cellular metabolism. mdpi.com
Chemical Proteomics Utilize affinity-based probes derived from the scaffold to directly identify protein targets in a complex biological sample.

Integrating data from these different omics layers can provide a holistic view of the compound's biological activity and guide the rational design of next-generation analogs with improved efficacy and safety profiles. mdpi.com

Exploration of New Chemical Space around the Chroman Scaffold

The chroman scaffold of this compound provides a rich foundation for exploring new chemical space. Systematic structural modifications can lead to the discovery of analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Strategies for Exploring New Chemical Space:

Substitution at the Amino Group: The 3-amino group is a key handle for introducing a wide variety of substituents to probe interactions with the target protein and modulate physicochemical properties.

Modification of the Phenolic Hydroxyl Group: The 7-hydroxyl group can be alkylated, acylated, or used as a handle to introduce other functional groups, which can influence hydrogen bonding interactions and metabolic stability.

Substitution on the Aromatic Ring: Introducing substituents on the benzene (B151609) ring can modulate electronic properties, lipophilicity, and metabolic stability, as well as provide additional vectors for target interactions.

Scaffold Hopping and Ring System Modifications: Replacing the chroman core with other bicyclic or tricyclic systems while retaining the key pharmacophoric elements (the amino and hydroxyl groups) could lead to the discovery of novel intellectual property and improved drug-like properties.

By systematically applying these strategies, researchers can generate diverse libraries of compounds based on the this compound template, increasing the probability of identifying novel drug candidates for a range of diseases.

Q & A

Basic: What are the most reliable synthetic routes for 3-amino-3,4-dihydro-2H-chromen-7-ol, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via aminomethylation of hydroxylated chromene precursors using amino alcohols (e.g., 2-aminoethanol) in the presence of formaldehyde. Key steps include:

  • Cyclization : Acid- or base-catalyzed cyclization to form the chromene backbone.
  • Amination : Introduction of the amino group via nucleophilic substitution or reductive amination.
    Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios of reagents to minimize byproducts like oxazinones . Characterization via FTIR (amide N-H stretch at ~3400 cm⁻¹) and ¹H NMR (protons adjacent to the amino group at δ 2.8–3.5 ppm) is critical for verifying purity .

Basic: How should researchers interpret conflicting spectral data (e.g., NMR shifts) during structural confirmation?

Methodological Answer:
Contradictions in NMR data may arise from tautomerism, solvent effects, or impurities. For example:

  • Tautomeric Equilibria : The amino group’s position can shift between keto-enol tautomers, altering proton environments. Use deuterated DMSO or CDCl₃ to stabilize specific forms .
  • Solvent Artifacts : Polar solvents like D₂O may suppress NH signals; cross-validate with ¹³C NMR or HSQC for carbon-proton correlation .
    Advanced tools like DFT calculations (e.g., Gaussian) can predict theoretical shifts and resolve ambiguities .

Advanced: What mechanistic insights explain the reactivity of the amino group in nucleophilic or electrophilic reactions?

Methodological Answer:
The amino group’s reactivity depends on its electronic environment:

  • Nucleophilic Reactions : In basic conditions, the lone pair on the amino nitrogen facilitates nucleophilic attacks (e.g., acylations or alkylations). Steric hindrance from the chromene ring may reduce reactivity .
  • Electrophilic Substitution : Protonation under acidic conditions directs electrophiles to the aromatic ring’s ortho/para positions. Substituent effects (e.g., electron-donating hydroxyl groups) enhance regioselectivity .
    Kinetic studies (e.g., monitoring reaction rates via UV-Vis) and Hammett plots can quantify substituent impacts .

Advanced: How can researchers design experiments to resolve contradictions between theoretical and experimental solubility/stability data?

Methodological Answer:
Discrepancies often stem from:

  • Polymorphism : Use X-ray crystallography to identify crystalline forms affecting solubility .
  • pH-Dependent Stability : Perform pH-solubility profiling (e.g., shake-flask method) across physiological pH ranges (1.2–7.4) .
  • Degradation Pathways : Accelerated stability studies (40°C/75% RH) with HPLC-MS monitoring can identify hydrolysis or oxidation products .

Advanced: What strategies are effective for analyzing tautomeric equilibria and their impact on bioactivity?

Methodological Answer:

  • Spectroscopic Trapping : Use low-temperature NMR (−40°C) to "freeze" tautomeric states .
  • Computational Modeling : Compare Gibbs free energies of tautomers using DFT (B3LYP/6-31G* basis set) .
  • Bioactivity Correlation : Test tautomer-enriched samples in assays (e.g., enzyme inhibition) to link structural forms to activity .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol) for polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol-water) based on solubility differences at varying temperatures .
  • HPLC-Prep : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Advanced: How do substituents on the chromene ring influence electronic properties and reaction kinetics?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents decrease electron density, slowing electrophilic substitution but accelerating nucleophilic attacks.
  • Electron-Donating Groups (EDGs) : Methoxy or hydroxyl groups enhance aromatic ring reactivity.
    Quantify via Hammett σ constants and kinetic isotope effects (KIE) studies .

Basic: What safety protocols are critical when handling amino-substituted chromenes?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Protective Equipment : Nitrile gloves and goggles to prevent skin/eye contact with reactive intermediates .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How can researchers validate the reproducibility of synthetic procedures across labs?

Methodological Answer:

  • Detailed Reporting : Document exact reagent grades, solvent batches, and equipment calibration data .
  • Round-Robin Testing : Collaborate with independent labs to replicate synthesis and compare yields/purity via interlaboratory HPLC-MS .

Advanced: What computational tools are recommended for predicting the physicochemical properties of derivatives?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or PreADMET to estimate logP, solubility, and bioavailability .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., GROMACS for protein-ligand binding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.